SCH 900229
Descripción
Propiedades
Número CAS |
1100361-36-1 |
|---|---|
Fórmula molecular |
C21H21ClF2O6S2 |
Peso molecular |
507.0 g/mol |
Nombre IUPAC |
(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene |
InChI |
InChI=1S/C21H21ClF2O6S2/c1-31(25,26)11-8-18-15-12-30-20-17(24)7-6-16(23)19(20)21(15,9-10-29-18)32(27,28)14-4-2-13(22)3-5-14/h2-7,15,18H,8-12H2,1H3/t15-,18-,21-/m0/s1 |
Clave InChI |
AMXSRXZYBDALJG-XERREHJYSA-N |
SMILES isomérico |
CS(=O)(=O)CC[C@H]1[C@@H]2COC3=C(C=CC(=C3[C@@]2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F |
SMILES canónico |
CS(=O)(=O)CCC1C2COC3=C(C=CC(=C3C2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SCH-900229; SCH 900229; SCH900229. |
Origen del producto |
United States |
Foundational & Exploratory
SCH 900229: A Technical Guide on its Mechanism of Action in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH 900229 is a potent, selective, and orally bioavailable small molecule inhibitor of presenilin 1 (PS1), a key component of the γ-secretase enzyme complex. Developed to target the underlying pathology of Alzheimer's disease (AD), its mechanism of action is rooted in the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of neurodegeneration. This compound is designed to reduce the production of Aβ peptides, particularly the aggregation-prone Aβ42 species, by modulating the activity of γ-secretase. A critical feature of its development was the emphasis on selectivity for Aβ production over the processing of Notch, a transmembrane receptor crucial for various cellular functions, to mitigate the risk of mechanism-based toxicities. This document provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental protocols for this compound.
Introduction to Alzheimer's Disease and the Amyloid Hypothesis
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid plaques and the formation of intracellular neurofibrillary tangles. The amyloid hypothesis suggests that the imbalance between the production and clearance of Aβ peptides is the initiating event in AD pathogenesis[1]. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex[1]. The γ-secretase-mediated cleavage is imprecise and results in Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and plaque formation.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of the γ-secretase complex, with high selectivity for the presenilin 1 (PS1) subunit[1][2]. By inhibiting γ-secretase, this compound directly reduces the production of all Aβ peptide species from the amyloid precursor protein (APP)[1]. This reduction in Aβ levels is intended to prevent the formation of amyloid plaques and halt the downstream pathological cascade of Alzheimer's disease.
A significant challenge in the development of γ-secretase inhibitors has been the on-target toxicity associated with the inhibition of Notch signaling. The γ-secretase complex is also responsible for the cleavage of the Notch receptor, a process essential for cell-cell communication and tissue homeostasis. Inhibition of Notch signaling can lead to severe side effects, particularly in the gastrointestinal tract. This compound was specifically designed to exhibit a therapeutic window, potently inhibiting Aβ production while having a lesser effect on Notch processing[1].
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
The following diagram illustrates the amyloidogenic pathway of APP processing and the point of intervention for this compound.
Signaling Pathway: Notch Signaling and Potential for Off-Target Effects
The diagram below depicts the Notch signaling pathway and illustrates how γ-secretase inhibitors like this compound can interfere with this critical pathway.
Quantitative Preclinical Data
This compound has demonstrated robust activity in preclinical models, effectively reducing Aβ levels. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Aβ40 IC50 | 1.3 nM | Potent and PS1 selective inhibitor of γ-secretase | [1] |
| Notch IC50 | 46 nM | In vitro cell-based Notch cleavage assay | [1] |
Table 2: In Vivo Efficacy of this compound in CRND8 Mice
| Study Type | Species | Route | Endpoint | ED50 | Reference |
| Acute | CRND8 Mice | Oral | Plasma Aβ40 reduction at 3h | 0.5 mg/kg | [1] |
| Acute | CRND8 Mice | Oral | Cortex Aβ40 reduction at 3h | 0.4 mg/kg | [1] |
| Subchronic (6 days, BID) | CRND8 Mice | Oral | Plasma Aβ40 reduction | 0.4 mg/kg | [1] |
| Subchronic (6 days, BID) | CRND8 Mice | Oral | Cortex Aβ40 reduction | 0.3 mg/kg | [1] |
Clinical Development
This compound advanced to human clinical trials for further development as a potential therapeutic agent for Alzheimer's disease[1]. A Phase 1, randomized, placebo-controlled, single ascending dose study was conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound. A key objective of this trial was to explore the utility of whole blood Hes1 gene expression levels as a safety biomarker for Notch signaling inhibition. However, the quantitative results from this and any subsequent clinical trials have not been made publicly available.
Experimental Protocols
In Vitro γ-Secretase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against γ-secretase activity.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably overexpressing human APP are cultured under standard conditions.
-
Cells are harvested and lysed.
-
A crude membrane fraction containing the γ-secretase complex is isolated by ultracentrifugation.
-
-
Enzyme Reaction:
-
The membrane preparation is incubated with a fluorogenic or colorimetric γ-secretase substrate (e.g., a peptide corresponding to the C99 fragment of APP with reporter molecules).
-
The reaction is carried out in a buffer containing detergents to solubilize the enzyme complex.
-
-
Inhibitor Treatment:
-
A range of concentrations of this compound is added to the reaction mixture.
-
A vehicle control (e.g., DMSO) is used as a negative control.
-
-
Detection and Analysis:
-
The reaction is incubated at 37°C for a defined period.
-
The cleavage of the substrate is measured by detecting the fluorescence or absorbance of the reporter molecule.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
Measurement of Aβ Levels in Preclinical Models
Objective: To quantify the reduction of Aβ40 and Aβ42 in plasma and brain tissue of CRND8 mice following oral administration of this compound.
Methodology:
-
Animal Dosing:
-
CRND8 transgenic mice, which overexpress a mutant human APP gene and develop age-dependent amyloid pathology, are used.
-
This compound is formulated for oral gavage and administered at various doses.
-
-
Sample Collection:
-
At a specified time point post-dosing (e.g., 3 hours for acute studies), blood is collected via cardiac puncture into tubes containing anticoagulants. Plasma is separated by centrifugation.
-
The brain is rapidly excised, and the cortex is dissected and snap-frozen in liquid nitrogen.
-
-
Sample Preparation:
-
Plasma samples are diluted for analysis.
-
Cortical tissue is homogenized in a guanidine-HCl buffer to extract Aβ peptides.
-
-
Aβ Quantification:
-
Aβ40 and Aβ42 levels are measured using a validated sandwich enzyme-linked immunosorbent assay (ELISA) specific for each Aβ species.
-
Alternatively, liquid chromatography-mass spectrometry (LC-MS/MS) can be used for more precise quantification.
-
-
Data Analysis:
-
The percentage reduction in Aβ levels in the treated groups is calculated relative to the vehicle-treated control group.
-
The effective dose that produces a 50% reduction in Aβ levels (ED50) is calculated from the dose-response curve.
-
Experimental Workflow: Preclinical Evaluation of a γ-Secretase Inhibitor
The following diagram outlines the typical workflow for the preclinical assessment of a γ-secretase inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, and selective γ-secretase inhibitor that demonstrated significant promise in preclinical models of Alzheimer's disease. Its mechanism of action, centered on the reduction of Aβ peptide production, directly addresses a core tenet of the amyloid hypothesis. The preclinical data highlight its ability to lower Aβ levels in both the periphery and the central nervous system at doses that are tolerated in animal models. While the lack of publicly available clinical data precludes a definitive assessment of its therapeutic potential in humans, the preclinical profile of this compound provides a valuable case study for the development of γ-secretase inhibitors for Alzheimer's disease. The focus on achieving selectivity over Notch signaling remains a critical consideration for the future development of this class of drugs.
References
The Discovery and Development of SCH 900229: A Potent and Selective γ-Secretase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 900229 is a potent and selective inhibitor of presenilin 1 (PS1), a key component of the γ-secretase complex. This document details the discovery, mechanism of action, and preclinical development of this compound as a potential therapeutic agent for Alzheimer's disease. The core of its development focused on achieving high potency for inhibiting the production of amyloid-beta (Aβ) peptides, particularly Aβ40, while maintaining selectivity against Notch signaling to minimize mechanism-based toxicity. Preclinical studies in animal models of Alzheimer's disease demonstrated the ability of this compound to significantly lower Aβ levels in both plasma and the central nervous system after oral administration. This guide provides a comprehensive overview of the available data, including quantitative summaries of its biological activity and visualizations of its mechanism of action and experimental workflows.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides is initiated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, a multi-protein enzyme, is therefore a key therapeutic target for reducing Aβ production. This compound emerged from a drug discovery program aimed at identifying potent and selective γ-secretase inhibitors.
A significant challenge in the development of γ-secretase inhibitors is the potential for on-target toxicity due to the inhibition of Notch signaling, a critical pathway for cell-cell communication and differentiation that is also processed by γ-secretase. Therefore, the development of this compound focused on achieving selectivity for the presenilin 1 (PS1) subunit of the γ-secretase complex, which is preferentially involved in APP processing, over Notch processing.
Discovery and Lead Optimization
The discovery of this compound was the result of an extensive structure-activity relationship (SAR) exploration of a novel tricyclic series of γ-secretase inhibitors. The medicinal chemistry effort focused on modifying the side chain of the lead compound to enhance potency and selectivity. This led to the identification of compound (-)-16, later designated as this compound.
Mechanism of Action
This compound is a potent, orally bioavailable inhibitor of the γ-secretase complex, with high selectivity for the presenilin 1 (PS1) subunit. By inhibiting γ-secretase, this compound blocks the final cleavage step of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides, particularly the Aβ40 isoform.
Signaling Pathway
The primary signaling pathway affected by this compound is the amyloidogenic pathway of APP processing. The diagram below illustrates the canonical pathway and the point of intervention for this compound.
A critical aspect of the development of γ-secretase inhibitors is their potential interaction with the Notch signaling pathway. Inhibition of Notch processing can lead to severe side effects. This compound was specifically designed to exhibit selectivity for APP processing over Notch processing.
Preclinical Data
The biological activity of this compound was evaluated in a series of in vitro and in vivo studies.
In Vitro Potency
The inhibitory potency of this compound against the production of Aβ40 was determined in a cell-based assay.
| Assay | Parameter | Value |
| Cellular Aβ40 Inhibition | IC50 | 1.3 nM |
Table 1: In vitro potency of this compound in inhibiting Aβ40 production.
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in the CRND8 transgenic mouse model of Alzheimer's disease. The compound was administered orally, and the reduction in Aβ40 levels in the plasma and cortex was measured.
| Species | Route of Administration | Endpoint | ED50 |
| CRND8 Mice | Oral (acute dosing) | Plasma Aβ40 Reduction | 0.5 mg/kg |
| CRND8 Mice | Oral (acute dosing) | Cortex Aβ40 Reduction | 0.4 mg/kg |
| CRND8 Mice | Oral (subchronic dosing, BID for 6 days) | Plasma Aβ40 Reduction | 0.4 mg/kg |
| CRND8 Mice | Oral (subchronic dosing, BID for 6 days) | Cortex Aβ40 Reduction | 0.3 mg/kg |
Table 2: In vivo efficacy of this compound in CRND8 mice.
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. The following descriptions are based on the information provided in the primary publication and general methodologies for similar assays.
In Vitro Aβ40 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Aβ40 production in a cellular context.
General Methodology:
-
Cell Culture: A human embryonic kidney cell line (HEK293) stably expressing a mutant form of human APP (Swedish mutation) is typically used. These cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Aβ40 Measurement: The concentration of Aβ40 in the cell culture supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The Aβ40 concentrations are plotted against the compound concentrations, and the IC50 value is calculated using a suitable curve-fitting model.
In Vivo Efficacy Study in CRND8 Mice
Objective: To determine the dose-dependent effect of orally administered this compound on Aβ40 levels in the plasma and brain of a transgenic mouse model of Alzheimer's disease.
General Methodology:
-
Animal Model: CRND8 transgenic mice, which overexpress a mutant form of human APP and develop amyloid plaques, are used.
-
Compound Administration: this compound is administered orally to the mice at various doses.
-
Sample Collection: At a specified time point after dosing, blood and brain tissue (cortex) are collected.
-
Aβ40 Measurement: Aβ40 levels in the plasma and brain homogenates are quantified using a specific ELISA.
-
Data Analysis: The percentage reduction in Aβ40 levels compared to vehicle-treated control animals is calculated for each dose, and the ED50 (the dose that produces 50% of the maximal effect) is determined.
Clinical Development
Based on its promising preclinical profile, this compound was advanced to human clinical trials. A Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers. The outcome and further development status of this compound are not extensively documented in publicly available resources.
Conclusion
This compound represents a significant effort in the development of potent and selective γ-secretase inhibitors for the treatment of Alzheimer's disease. The compound demonstrated excellent potency in reducing Aβ40 production both in vitro and in vivo in a relevant animal model. The focus on achieving selectivity against Notch signaling was a key aspect of its design, aiming to mitigate potential mechanism-based toxicities. While the ultimate clinical fate of this compound is not widely known, the data from its discovery and preclinical development provide valuable insights for the ongoing research and development of novel therapeutics for Alzheimer's disease.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The experimental protocols described are generalized and may not reflect the exact procedures used in the original studies. For precise details, please refer to the primary scientific literature.
In Vitro Characterization of SCH 900229: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900229 is a potent and selective inhibitor of γ-secretase, an intramembrane protease complex centrally implicated in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, with a focus on its inhibitory activity on the processing of amyloid precursor protein (APP) and Notch, another key γ-secretase substrate. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key in vitro characterization experiments.
Core Mechanism of Action
This compound exerts its pharmacological effect by directly targeting and inhibiting the enzymatic activity of the γ-secretase complex. This complex is responsible for the final proteolytic cleavage of the C-terminal fragment of APP (APP-CTF or C99), leading to the generation of amyloid-beta (Aβ) peptides, including the aggregation-prone Aβ42 isoform. By inhibiting this step, this compound effectively reduces the production of Aβ peptides.
Furthermore, γ-secretase plays a crucial role in the Notch signaling pathway, a highly conserved pathway involved in cell-cell communication and differentiation. Upon ligand binding, the Notch receptor undergoes a series of cleavages, with the final intramembrane cleavage being mediated by γ-secretase. This releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression. Inhibition of γ-secretase by compounds like this compound can therefore interfere with Notch signaling, a key consideration in the development of γ-secretase inhibitors for therapeutic use.
Quantitative In Vitro Activity
The in vitro potency of this compound has been determined in various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity against Aβ40 production and Notch signaling.
| Assay Type | Target | IC50 (nM) |
| Membrane Assay | Aβ40 Production | 1.3 |
| Cell-Based Assay | Aβ40 Production | 1.3 |
| Cell-Based Notch Assay | Notch Cleavage | 46 |
Table 1: Inhibitory Potency of this compound
| Presenilin Isoform | Selectivity Ratio (PS2/PS1) |
| PS1 vs. PS2 | 25 |
Table 2: Presenilin Selectivity of this compound.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.
Caption: Canonical Notch signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard published methods for assessing γ-secretase activity.
In Vitro γ-Secretase Membrane Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of γ-secretase in a cell-free system.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably overexpressing human APP are harvested.
-
Cells are resuspended in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubated on ice.
-
Cells are lysed by dounce homogenization or sonication.
-
The lysate is centrifuged at a low speed to remove nuclei and intact cells.
-
The supernatant is then subjected to ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
-
Enzymatic Reaction:
-
The membrane preparation is incubated with a synthetic C100-Flag substrate.
-
The reaction is initiated in an assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, and 0.25% CHAPSO).
-
This compound, dissolved in DMSO, is added at various concentrations. A DMSO-only control is included.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 1-4 hours).
-
-
Detection of Aβ40:
-
The reaction is stopped, and the generated Aβ40 is quantified using a specific sandwich ELISA (Enzyme-Linked Immunosorbent Assay).
-
A capture antibody specific for the C-terminus of Aβ40 is coated onto a microplate.
-
The reaction samples are added to the wells.
-
A detection antibody, often biotinylated and specific for the N-terminus of Aβ, is then added.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is used for signal generation with a suitable substrate.
-
The absorbance is read on a plate reader, and the concentration of Aβ40 is determined from a standard curve.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based Aβ40 Production Assay
Objective: To assess the potency of this compound in inhibiting Aβ40 production in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
HEK293 cells stably expressing human APP are seeded in multi-well plates and cultured overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a DMSO vehicle control.
-
The cells are incubated for a specified period (e.g., 24 hours) to allow for APP processing and Aβ secretion.
-
-
Sample Collection and Analysis:
-
The conditioned medium is collected from each well.
-
The concentration of secreted Aβ40 in the medium is quantified by a specific ELISA, as described in the membrane assay protocol.
-
-
Data Analysis:
-
The IC50 value for the inhibition of Aβ40 production is calculated from the concentration-response curve.
-
Cell-Based Notch Signaling Assay
Objective: To evaluate the effect of this compound on γ-secretase-mediated Notch signaling.
Methodology:
-
Reporter Cell Line:
-
A stable cell line, such as U2OS or HEK293, is engineered to co-express a constitutively active form of the Notch receptor (e.g., a truncated form lacking the extracellular domain, NΔE) and a reporter construct.
-
The reporter construct typically contains a promoter with binding sites for the NICD-downstream transcription factor complex (e.g., RBP-Jk) driving the expression of a reporter gene, such as luciferase.
-
-
Cell Treatment and Assay:
-
The reporter cells are plated in multi-well plates and treated with a range of concentrations of this compound or a DMSO control.
-
The cells are incubated for a period sufficient to allow for Notch processing and reporter gene expression (e.g., 24 hours).
-
-
Luciferase Activity Measurement:
-
A luciferase assay reagent is added to the cells, leading to cell lysis and the enzymatic reaction that produces light.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The percentage of inhibition of Notch signaling is calculated based on the reduction in luciferase activity compared to the DMSO control.
-
The IC50 value is determined from the resulting concentration-response curve.
-
Conclusion
This compound is a potent, PS1-selective γ-secretase inhibitor that demonstrates significant in vitro activity in reducing the production of Aβ40.[1] While effective at its primary target, it also exhibits inhibitory activity against Notch signaling, albeit at a higher concentration, indicating a therapeutic window. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other γ-secretase inhibitors, which is crucial for the preclinical assessment of their potential as therapeutic agents for Alzheimer's disease.
References
Unveiling SCH 900229: A Technical Primer on a Presenilin 1 Selective γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical data on SCH 900229, a potent and selective inhibitor of presenilin 1 (PS1), a key component of the γ-secretase complex. The following sections detail the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its initial characterization.
Core Data Summary
The preclinical data for this compound highlights its potency in inhibiting the production of amyloid-beta (Aβ) peptides, particularly Aβ40, which are central to the amyloid hypothesis of Alzheimer's disease. The compound also exhibits selectivity for inhibiting Aβ production over Notch processing, a critical factor for mitigating potential mechanism-based side effects.
In Vitro Activity
| Assay Type | Target | Cell Line | Key Parameter | Value |
| γ-Secretase Inhibition | Aβ40 Production | N/A | IC50 | 1.3 nM[1][2][3] |
| Notch Cleavage Inhibition | Notch Signaling | N/A | IC50 | 46 nM[1][4] |
| Presenilin Selectivity | PS1 vs. PS2 | Reconstituted γ-secretase complexes | PS2/PS1 Ratio | 25[1][4] |
In Vivo Efficacy (CRND8 Mice)
| Administration Route | Study Type | Tissue/Fluid | Key Parameter | Value |
| Oral | Acute (3-hour time point) | Plasma | ED50 | 0.5 mg/kg[4] |
| Oral | Acute (3-hour time point) | Cortex | ED50 | 0.4 mg/kg[4] |
| Oral | Subchronic (6-day, BID) | Plasma | ED50 | 0.4 mg/kg[4] |
| Oral | Subchronic (6-day, BID) | Cortex | ED50 | 0.3 mg/kg[4] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the PS1-containing γ-secretase complex. This enzyme is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), which leads to the generation of various Aβ peptides. By inhibiting this step, this compound effectively reduces the production of Aβ40 and Aβ42, the primary components of amyloid plaques in Alzheimer's disease. The compound's selectivity for PS1 over PS2 and its weaker inhibition of Notch signaling are critical features aimed at improving its safety profile.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro γ-Secretase Inhibition Assay
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against γ-secretase activity.
1. Reagents and Materials:
-
Reconstituted human γ-secretase complex (containing Presenilin 1/APH1a/NCT/PEN-2).
-
Substrate: Recombinant C100-FLAG (C-terminal 100 amino acids of APP with a FLAG tag).
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 5 mM CaCl2, 5 mM MgCl2, 0.1% (w/v) CHAPSO.
-
This compound: Stock solution in DMSO, serially diluted.
-
Anti-Aβ40 antibody (for capture).
-
HRP-conjugated anti-Aβ antibody (for detection).
-
TMB substrate.
-
96-well microplates.
2. Procedure:
-
Add 10 µL of serially diluted this compound to the wells of a 96-well plate.
-
Add 20 µL of γ-secretase enzyme solution to each well.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of C100-FLAG substrate.
-
Incubate for 4 hours at 37°C.
-
Stop the reaction by adding 100 µL of stop buffer (e.g., cold assay buffer with a γ-secretase inhibitor).
-
Coat a separate ELISA plate with anti-Aβ40 capture antibody overnight at 4°C.
-
Block the ELISA plate with 1% BSA in PBS.
-
Transfer the reaction mixture from the assay plate to the coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated detection antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
In Vitro Notch Cleavage Assay
This protocol describes a cell-based assay to assess the inhibitory effect of a compound on Notch signaling.
1. Cell Line and Reagents:
-
HEK293 cells stably co-transfected with a NotchΔE-Gal4 construct (a constitutively active form of Notch1) and a Gal4-luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound: Stock solution in DMSO, serially diluted.
-
Luciferase assay reagent.
-
96-well cell culture plates.
2. Procedure:
-
Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Calculate the percent inhibition of luciferase activity for each compound concentration and determine the IC50 value.
In Vivo Efficacy Study in CRND8 Mice
This protocol outlines a typical procedure for evaluating the in vivo efficacy of a γ-secretase inhibitor in a transgenic mouse model of Alzheimer's disease.
References
- 1. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
The Effect of SCH 900229 on Amyloid-Beta 40 and 42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900229 is a potent and selective inhibitor of presenilin 1 (PS1), a key component of the γ-secretase complex.[1][2][3] This complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides, including the 40 and 42 amino acid isoforms (Aβ40 and Aβ42).[1] The accumulation of Aβ peptides, particularly the aggregation-prone Aβ42, is a central event in the pathogenesis of Alzheimer's disease.[1] As a γ-secretase inhibitor, this compound has been investigated for its potential to reduce the production of these amyloidogenic peptides. This technical guide provides an in-depth overview of the effects of this compound on Aβ40 and Aβ42, based on available preclinical data.
Mechanism of Action: γ-Secretase Inhibition
This compound exerts its effects by directly targeting and inhibiting the enzymatic activity of the γ-secretase complex. This multi-protein complex, which includes presenilin, nicastrin, APH-1, and PEN-2, is an intramembrane aspartyl protease. It cleaves multiple type-I transmembrane proteins, including the C-terminal fragments of APP (APP-CTFs) left after initial cleavage by β-secretase (BACE1). By inhibiting γ-secretase, this compound blocks this final cleavage step, thereby reducing the production of all Aβ peptide isoforms, including Aβ40 and Aβ42.[1]
Quantitative Data on the Effects of this compound
Preclinical studies have demonstrated the potent activity of this compound in reducing both Aβ40 and Aβ42 levels in various experimental models.[1]
In Vitro Activity
The inhibitory potency of this compound against γ-secretase was determined in biochemical and cell-based assays.
| Assay Type | Target | IC50 | Reference |
| γ-Secretase Inhibition | Aβ40 | 1.3 nM | [1][2][3] |
| γ-Secretase Inhibition | Aβ42 | Potent reduction observed, specific IC50 not reported | [1] |
Table 1: In vitro inhibitory activity of this compound.
In Vivo Efficacy
The effect of oral administration of this compound on Aβ levels has been evaluated in transgenic mouse models of Alzheimer's disease.
| Animal Model | Tissue | Target | ED50 | Study Duration | Reference |
| CRND8 Mice | Plasma | Aβ40 | 0.5 mg/kg | Acute Dosing | [1] |
| CRND8 Mice | Cortex | Aβ40 | 0.4 mg/kg | Acute Dosing | [1] |
| CRND8 Mice | Plasma | Aβ40 | 0.4 mg/kg | 6-day Subchronic | [1] |
| CRND8 Mice | Cortex | Aβ40 | 0.3 mg/kg | 6-day Subchronic | [1] |
| B6C3F1 Mice | Plasma & Cortex | Aβ40 & Aβ42 | Significant lowering observed, specific ED50 not reported | Single Oral Dose | [1] |
Table 2: In vivo efficacy of this compound in reducing Aβ levels.
Experimental Protocols
The following provides a detailed methodology for a representative in vitro assay used to determine the potency of γ-secretase inhibitors like this compound.
Cell-Based Amyloid-Beta Production Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the production of Aβ40 and Aβ42 in a cellular context.
Materials:
-
Human embryonic kidney (HEK293) cells stably overexpressing human APP.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Aβ40 and Aβ42 specific enzyme-linked immunosorbent assay (ELISA) kits.
-
Microplate reader.
Procedure:
-
Cell Culture and Plating:
-
HEK293-APP cells are cultured in T-flasks until they reach 80-90% confluency.
-
Cells are then harvested and seeded into 96-well plates at a predetermined density to ensure they reach near-confluency on the day of the experiment.
-
-
Compound Treatment:
-
A serial dilution of this compound is prepared in a cell culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).
-
The culture medium is removed from the wells, and the cells are treated with the different concentrations of this compound. Control wells receive a medium with DMSO only.
-
-
Incubation:
-
The plates are incubated for a specific period (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2 to allow for APP processing and Aβ secretion.
-
-
Sample Collection:
-
After incubation, the conditioned medium from each well is collected for the measurement of secreted Aβ40 and Aβ42.
-
The cells are washed with phosphate-buffered saline (PBS) and then lysed with lysis buffer to determine cell viability or total protein content for normalization.
-
-
Aβ Quantification (ELISA):
-
The collected conditioned medium is analyzed using Aβ40 and Aβ42 specific sandwich ELISA kits according to the manufacturer's instructions.
-
Briefly, samples and standards are added to antibody-coated plates and incubated. After washing, a detection antibody is added, followed by a substrate solution. The reaction is stopped, and the optical density is measured using a microplate reader.
-
-
Data Analysis:
-
The concentrations of Aβ40 and Aβ42 in the samples are calculated from the standard curve.
-
The Aβ levels are normalized to a measure of cell viability (e.g., total protein concentration from the cell lysate).
-
The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO-treated control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a potent, PS1-selective γ-secretase inhibitor that effectively reduces the production of both Aβ40 and Aβ42 in preclinical models.[1] The available data demonstrates its high in vitro potency and in vivo efficacy in lowering brain and plasma Aβ levels. While a specific IC50 value for Aβ42 has not been publicly reported, its potent reduction has been consistently noted.[1] The detailed experimental protocol provided serves as a guide for researchers aiming to evaluate the activity of similar γ-secretase inhibitors. Further investigation and clinical development would be necessary to fully elucidate the therapeutic potential of this compound in the treatment of Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of SCH 900229: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 900229 is a potent, orally bioavailable, and selective inhibitor of γ-secretase, with a primary focus on the presenilin-1 (PS1) subunit. Developed as a potential therapeutic agent for Alzheimer's disease, its mechanism of action centers on the reduction of amyloid-beta (Aβ) peptide production, a key pathological hallmark of the disease. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its in vitro and in vivo activity, preclinical pharmacokinetics, and selectivity profile. The information is presented to support further research and development efforts in the field of neurodegenerative diseases.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, are central to the disease's pathogenesis. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.
The γ-secretase complex is a multi-protein enzyme responsible for the final intramembranous cleavage of APP, leading to the generation of Aβ peptides of varying lengths. As such, inhibition of γ-secretase has been a prominent therapeutic strategy for reducing Aβ production. This compound emerged from a research program aimed at identifying potent and selective γ-secretase inhibitors with favorable drug-like properties. A critical challenge in the development of γ-secretase inhibitors is the potential for on-target toxicity due to the inhibition of other γ-secretase substrates, most notably the Notch receptor, which plays a crucial role in cell-fate decisions and tissue homeostasis. Therefore, selectivity against Notch signaling is a key attribute for a viable therapeutic candidate.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of the γ-secretase complex. It demonstrates a high degree of selectivity for the presenilin-1 (PS1) subunit of the complex, which is the catalytic core. By inhibiting γ-secretase, this compound blocks the final step in the amyloidogenic processing of APP, thereby reducing the production of Aβ peptides, including the highly fibrillogenic Aβ42.
Signaling Pathway
The primary signaling pathway affected by this compound is the amyloidogenic pathway of APP processing. The diagram below illustrates the canonical pathway and the point of intervention for this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
In Vitro Potency and Selectivity
| Target | Assay | IC50 (nM) | Reference |
| γ-secretase (Aβ40 production) | Cell-based assay | 1.3 | [1] |
| Notch Cleavage | Cell-based assay | 46 | [1] |
| Presenilin-1 (PS1) | Reconstituted γ-secretase complex | - | [1] |
| Presenilin-2 (PS2) | Reconstituted γ-secretase complex | - | [1] |
| Selectivity Ratio (Notch IC50 / Aβ40 IC50) | ~35 | [1] | |
| Selectivity Ratio (PS2/PS1) | 25 | [1] |
In Vivo Efficacy in a Preclinical Model (CRND8 Mice)
| Route of Administration | Dosing Regimen | Tissue | Parameter | ED50 (mg/kg) | Reference |
| Oral | Acute (single dose) | Plasma | Aβ40 reduction | 0.5 | [1] |
| Oral | Acute (single dose) | Cortex | Aβ40 reduction | 0.4 | [1] |
| Oral | Sub-chronic (BID for 6 days) | Plasma | Aβ40 reduction | 0.4 | [1] |
| Oral | Sub-chronic (BID for 6 days) | Cortex | Aβ40 reduction | 0.3 | [1] |
Preclinical Pharmacokinetic Profile
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | T1/2 (h) | F (%) | CL (mL/min/kg) | Vdss (L/kg) | Reference |
| Rat | 10 | Oral | 1.4 | 0.65 | 0.7 | 29 | 69 | 5.4 | [1] |
| Monkey | 5 | Oral | 1.39 | 1.7 | 4.6 | 45 | 8.2 | 1.9 | [1] |
| Dog | 5 | Oral | 2.74 | 2.0 | 23.9 | 86 | 1.7 | 3.1 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used to generate the pharmacological data for this compound.
In Vitro γ-Secretase Inhibition Assay (Aβ40 Production)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the production of Aβ40 in a cellular context.
Methodology:
-
Cell Line: A human neuroglioma cell line (H4) stably expressing a swAPP695 construct was utilized.
-
Compound Treatment: Cells were plated in 96-well plates and incubated with various concentrations of this compound for a specified period (typically 16-24 hours).
-
Aβ40 Quantification: The concentration of Aβ40 in the conditioned media was determined using a sandwich enzyme-linked immunosorbent assay (ELISA). Specific capture and detection antibodies for Aβ40 were used.
-
Data Analysis: The percentage of inhibition of Aβ40 production was calculated for each compound concentration relative to a vehicle control. The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro Notch Cleavage Assay
Objective: To assess the inhibitory effect of this compound on the processing of the Notch receptor, a key off-target liability for γ-secretase inhibitors.
Methodology:
-
Cell Line: A cell line co-expressing a constitutively active form of the human Notch1 receptor (ΔE-Notch1) and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter (e.g., CSL promoter) was used.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound.
-
Reporter Gene Assay: Following incubation, cell lysates were prepared, and the activity of the reporter enzyme (luciferase) was measured using a luminometer.
-
Data Analysis: The percentage of inhibition of Notch signaling was calculated based on the reduction in reporter gene activity. The IC50 value was then determined from the concentration-response curve.
In Vivo Efficacy Study in CRND8 Mice
Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing Aβ levels in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: CRND8 mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques, were used.
-
Dosing: this compound was formulated for oral administration and dosed to the mice. Both acute (single dose) and sub-chronic (twice daily for 6 days) dosing regimens were evaluated.
-
Tissue Collection: At a specified time point after the final dose, blood and brain tissue (cortex) were collected.
-
Aβ40 Measurement: Plasma and brain homogenates were prepared, and the levels of Aβ40 were quantified by ELISA.
-
Data Analysis: The dose-dependent reduction in Aβ40 levels was determined, and the ED50 (the dose required to achieve 50% of the maximal effect) was calculated.
Preclinical Pharmacokinetic Studies
Objective: To characterize the pharmacokinetic profile of this compound in various preclinical species to assess its drug-like properties.
Methodology:
-
Species: Pharmacokinetic studies were conducted in rats, cynomolgus monkeys, and dogs.
-
Dosing: The compound was administered both intravenously (IV) and orally (PO) to determine key pharmacokinetic parameters, including bioavailability.
-
Blood Sampling: Blood samples were collected at multiple time points after dosing.
-
Bioanalysis: The concentration of this compound in plasma was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), T1/2 (half-life), AUC (area under the curve), CL (clearance), Vdss (volume of distribution at steady state), and F (bioavailability).
Clinical Development
This compound advanced to Phase 1 clinical trials in healthy adult volunteers to evaluate its safety, tolerability, and pharmacokinetics (ClinicalTrials.gov Identifier: NCT00952202). The study also aimed to explore the utility of whole blood Hes1 gene expression as a potential biomarker for Notch-related side effects.
Conclusion
This compound is a potent, PS1-selective γ-secretase inhibitor that demonstrated robust in vivo efficacy in reducing brain and plasma Aβ levels in a preclinical model of Alzheimer's disease. It exhibits a favorable pharmacokinetic profile across multiple species, with good oral bioavailability. Importantly, this compound shows a significant degree of selectivity for inhibiting Aβ production over Notch processing, a critical attribute for minimizing mechanism-based toxicity. The comprehensive pharmacological data presented in this guide provide a solid foundation for its further investigation as a potential disease-modifying therapy for Alzheimer's disease. The detailed experimental protocols offer a valuable resource for researchers in the field to build upon these findings.
References
SCH 900229: A Technical Guide to its Role in Gamma-Secretase Modulation for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) pathology is centrally linked to the production and aggregation of amyloid-beta (Aβ) peptides, which are generated through the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, particularly its catalytic subunit presenilin-1 (PS1), represents a key therapeutic target. SCH 900229 has been identified as a potent, PS1-selective γ-secretase inhibitor. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated biological pathways and workflows. While discovered as a potent inhibitor, its selectivity for PS1 suggests a profile that aligns with the broader therapeutic goal of modulating γ-secretase activity to specifically reduce the production of the more amyloidogenic Aβ42, a hallmark of γ-secretase modulators (GSMs).
Introduction to Gamma-Secretase and Amyloid-Beta Production
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a primary event in the pathogenesis of Alzheimer's disease.[1] These peptides are generated from the transmembrane protein APP through proteolytic processing.[2] There are two main pathways for APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the full-length Aβ peptide. Subsequent cleavage by γ-secretase releases a non-toxic p3 fragment.[3]
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1), which generates a membrane-bound C-terminal fragment (C99).[4] The γ-secretase complex then cleaves C99 at multiple sites within its transmembrane domain to release Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[4] An increased ratio of Aβ42 to Aβ40 is considered a critical factor in AD pathogenesis.[5]
The γ-secretase complex is a multi-subunit protease composed of presenilin (PS1 or PS2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[6] Presenilin forms the catalytic core of the complex.[7]
This compound: A Potent Presenilin-1 Selective Gamma-Secretase Inhibitor
This compound is a novel tricyclic compound identified as a potent inhibitor of γ-secretase with high selectivity for the presenilin-1 (PS1) isoform.[4][8] Its chemical name is (4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene.[9]
Mechanism of Action: Inhibition versus Modulation
The therapeutic targeting of γ-secretase has evolved from broad inhibition to more nuanced modulation.
-
Gamma-Secretase Inhibitors (GSIs): These compounds block the catalytic activity of the γ-secretase complex, thereby preventing the cleavage of all its substrates, including APP and the Notch receptor.[10] Inhibition of Notch signaling can lead to significant side effects, as Notch is crucial for cell differentiation and development.[4][11]
-
Gamma-Secretase Modulators (GSMs): In contrast, GSMs allosterically bind to the γ-secretase complex, subtly altering its conformation.[6] This modulation shifts the cleavage preference of the enzyme, leading to a decrease in the production of the highly amyloidogenic Aβ42 and a concurrent increase in the production of shorter, less toxic Aβ peptides such as Aβ38 and Aβ37.[12][13] GSMs are designed to spare Notch processing, offering a potentially safer therapeutic window.[14]
This compound is described in the primary literature as a potent GSI.[4][7] However, its significant selectivity for PS1 over PS2 (PS2/PS1 ratio of 25) distinguishes it from many earlier, non-selective GSIs and may contribute to a higher therapeutic window.[8] This selectivity profile aligns with the goals of modulation, which is to specifically target the pathological processing of APP while minimizing off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, providing a basis for comparison of their potency and efficacy.
| Compound | In Vitro Aβ40 IC50 (nM) | In Vitro Aβ42 IC50 (nM) | Cell-Based Aβ40 IC50 (nM) | Cell-Based Aβ42 IC50 (nM) | Notch IC50 (nM) | PS2/PS1 Selectivity Ratio | Reference |
| This compound | 1.3 | 1.6 | 2.8 | 3.1 | 130 | 25 | [8] |
| Semagacestat | - | - | - | - | - | 1 | [8] |
| Begacestat | - | - | - | - | - | 1 | [8] |
Table 1: In Vitro and Cell-Based Potency of this compound and Reference Compounds.
| Species | Route of Administration | Aβ40 ED50 (mg/kg) - Plasma | Aβ40 ED50 (mg/kg) - Cortex | Aβ40 ED50 (mg/kg) - CSF | Reference |
| Mouse (CRND8) - Acute | Oral | 0.5 | 0.4 | - | [8] |
| Mouse (CRND8) - Subchronic | Oral | 0.4 | 0.3 | - | [8] |
| Rat | Oral | 1.1 | 0.3 | 3.7 | [8] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of γ-secretase modulators like this compound.
In Vitro Gamma-Secretase Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of isolated γ-secretase.
Principle: A synthetic peptide substrate containing the γ-secretase cleavage site is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by γ-secretase, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[8]
Methodology:
-
Preparation of Cell Lysate/Membrane Fraction:
-
Culture cells of interest (e.g., HEK293 cells overexpressing APP).
-
Harvest cells by centrifugation at 250 x g for 10 minutes.
-
Lyse the cell pellet with a cold extraction buffer (e.g., 1 mL per 25-50 x 10^6 cells) to release intracellular contents, including the γ-secretase complex. For adherent cells, add the extraction buffer directly to the culture flask.[8]
-
Alternatively, for whole tissue, homogenize the tissue in cold extraction buffer to a final protein concentration of approximately 0.5-2.0 mg/mL.[8]
-
Centrifuge the lysate to pellet the membrane fraction, which is enriched in γ-secretase. Resuspend the membrane fraction in an appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the cell lysate or membrane preparation to each well.
-
Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of 2X reaction buffer.[8]
-
Initiate the reaction by adding 5 µL of the EDANS/DABCYL-conjugated substrate.
-
Cover the plate and incubate in the dark at 37°C for 1-2 hours.[8]
-
Measure the fluorescence on a microplate reader with excitation at ~355 nm and emission at ~510 nm.[8]
-
-
Data Analysis:
-
Calculate the percent inhibition of γ-secretase activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Amyloid-Beta Production Assay (ELISA)
This assay quantifies the levels of Aβ peptides secreted from cells.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically measure the concentrations of Aβ40 and Aβ42 in the conditioned media of cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 cells stably expressing APP) in a multi-well plate.
-
The following day, replace the medium with fresh medium containing the test compound (this compound) at various concentrations.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any cells or debris.
-
-
ELISA Procedure (for Aβ40 and Aβ42):
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.
-
Block non-specific binding sites.
-
Add the conditioned media samples and Aβ standards to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that recognizes the N-terminus of Aβ, conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the Aβ standards.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples from the standard curve.
-
Determine the IC50 values for the reduction of Aβ40 and Aβ42.
-
In Vivo Measurement of Amyloid-Beta Levels in Animal Models
This protocol describes the general approach to assess the efficacy of a compound in reducing Aβ levels in the brain and plasma of transgenic animal models of Alzheimer's disease (e.g., CRND8 mice).
Methodology:
-
Animal Dosing:
-
Administer the test compound (this compound) to transgenic mice via the desired route (e.g., oral gavage).
-
Include a vehicle-treated control group.
-
Dosing can be acute (single dose) or chronic (repeated doses over several days or weeks).
-
-
Sample Collection:
-
At a specified time point after the final dose, collect blood samples via cardiac puncture or tail vein bleeding.
-
Perfuse the animals with saline and harvest the brain.
-
Dissect the cortex and other brain regions of interest.
-
-
Sample Preparation:
-
Prepare plasma from the blood samples.
-
Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.
-
Centrifuge the brain homogenate and collect the supernatant.
-
-
Aβ Quantification:
-
Measure the levels of Aβ40 and Aβ42 in the plasma and brain homogenates using a specific and sensitive method, such as ELISA (as described in 4.2) or Meso Scale Discovery (MSD) electrochemiluminescence assays.
-
-
Data Analysis:
-
Calculate the percent reduction in Aβ levels in the treated groups compared to the vehicle control group.
-
Determine the ED50 (effective dose that produces 50% of the maximal response) for Aβ reduction in plasma and brain.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to γ-secretase and the evaluation of its modulators.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Inhibition vs. Modulation of Gamma-Secretase.
Caption: Preclinical Evaluation Workflow for a Gamma-Secretase Modulator.
Conclusion
This compound stands out as a potent, PS1-selective γ-secretase inhibitor with demonstrated preclinical efficacy in reducing Aβ levels. While classified as an inhibitor, its selectivity for PS1 over PS2 represents a significant advancement over earlier, non-selective inhibitors and aligns with the therapeutic strategy of γ-secretase modulation. The detailed experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers in the field of Alzheimer's disease drug discovery. Further investigation into the precise modulatory effects of this compound on the Aβ peptide profile will be crucial in fully elucidating its therapeutic potential and its place in the landscape of next-generation Alzheimer's treatments.
References
- 1. CSF Aβ42/Aβ40 and Aβ42/Aβ38 ratios: better diagnostic markers of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF Aβ42/Aβ40 and Aβ42/Aβ38 ratios: better diagnostic markers of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebrospinal fluid Aβ42 levels and APP processing pathway genes in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 7. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 12. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Aβ Reduction Assay Using SCH 900229
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of SCH 900229 in reducing amyloid-beta (Aβ) peptides. This compound is a potent and selective γ-secretase inhibitor, a key enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides implicated in Alzheimer's disease.[1][2][3]
Mechanism of Action
The production of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1][4] this compound specifically inhibits the γ-secretase complex, preventing the final cleavage of APP's C-terminal fragment (C99) and thereby reducing the formation of Aβ peptides, particularly the neurotoxic Aβ42 form.[1] Due to its critical role in processing other substrates like the Notch receptor, selective inhibition of γ-secretase is a key goal in developing Alzheimer's therapeutics to avoid mechanism-based side effects.[1]
Quantitative Data for this compound
The following table summarizes the in vitro potency of this compound in reducing Aβ40 levels.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | γ-secretase (PS1 selective) | Aβ40 reduction | 1.3 | [1][2][3] |
Experimental Workflow
The overall workflow for the in vitro Aβ reduction assay is depicted below.
Experimental workflow for the in vitro Aβ reduction assay.
Signaling Pathway
The diagram below illustrates the amyloidogenic pathway and the inhibitory action of this compound.
Inhibition of the amyloidogenic pathway by this compound.
Detailed Experimental Protocol: In Vitro Aβ Reduction Assay
This protocol outlines a cell-based assay to determine the IC50 value of this compound for the reduction of secreted Aβ peptides.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human APP (e.g., HEK293-APP695).
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Prepare a stock solution in DMSO.
-
Aβ ELISA Kit: Commercial ELISA kits for human Aβ40 and Aβ42 (e.g., from IBL, Sigma-Aldrich, or Abcam).[5][6]
-
Reagents for Protein Assay: BCA Protein Assay Kit.
-
General Lab Equipment: Cell culture plates (24-well or 96-well), incubator, centrifuge, microplate reader.
Procedure
-
Cell Seeding:
-
Culture HEK293-APP cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture media.
-
Seed the cells into a 24-well or 96-well plate at a density that will result in ~70-80% confluency after 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 nM to 10 µM) to determine the inhibitory range.
-
After 24 hours of cell attachment, carefully remove the existing media.
-
Add the media containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.
-
-
Incubation:
-
Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
After the incubation period, collect the conditioned media from each well.
-
Centrifuge the collected media at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the supernatant to fresh tubes and store at -80°C until the ELISA is performed.
-
-
Aβ Quantification using ELISA:
-
Thaw the conditioned media samples on ice.
-
Quantify the levels of Aβ40 and/or Aβ42 in the samples using a commercial ELISA kit. Follow the manufacturer's instructions precisely.[5][6][7] A general ELISA workflow includes:
-
Addition of standards and samples to the antibody-coated plate.
-
Incubation to allow Aβ to bind to the capture antibody.
-
Washing steps to remove unbound material.
-
Addition of a detection antibody.
-
Further incubation and washing steps.
-
Addition of a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[5][8]
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the Aβ standards.
-
Calculate the concentration of Aβ in each sample by interpolating from the standard curve.
-
Normalize the Aβ concentrations to the vehicle control to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Considerations and Troubleshooting
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations. This can be done in parallel using assays such as MTS or by measuring total protein content in the cell lysates.
-
Sample Dilution: Depending on the expression level of APP in the cell line, it may be necessary to dilute the conditioned media before performing the ELISA to ensure the Aβ concentrations fall within the linear range of the standard curve.[5]
-
ELISA Specificity: Ensure the ELISA kit is specific for the Aβ species you intend to measure (Aβ40 or Aβ42).
References
- 1. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Physiological Roles of Amyloid-β Peptide Hint at New Ways to Treat Alzheimer's Disease [frontiersin.org]
- 5. novamedline.com [novamedline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Aβ1-40(Amyloid Beta 1-40) ELISA Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for SCH 900229 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900229 is a potent and selective inhibitor of γ-secretase, an enzyme complex crucial in the proteolytic processing of transmembrane proteins, most notably the amyloid precursor protein (APP) and the Notch receptor.[1] In the context of Alzheimer's disease research, γ-secretase represents a key therapeutic target. Its inhibition aims to reduce the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, which is a principal component of the amyloid plaques found in the brains of Alzheimer's patients.[1] this compound has demonstrated high potency, with an IC50 of 1.3 nM for the inhibition of Aβ40 production in vitro.[1]
These application notes provide a comprehensive guide for the utilization of this compound in neuronal cell culture, outlining its mechanism of action, protocols for its application, and methods for assessing its effects.
Mechanism of Action
This compound exerts its biological effects by targeting the presenilin component of the γ-secretase complex. This inhibition prevents the intramembranous cleavage of APP, thereby reducing the generation of Aβ peptides and the amyloidogenic intracellular domain (AICD). It is important to note that γ-secretase has multiple substrates, including the Notch receptor. Inhibition of Notch signaling can lead to potential side effects, a critical consideration in the development of γ-secretase inhibitors for therapeutic use.
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the canonical APP processing pathway and the inhibitory action of this compound.
Caption: Amyloid Precursor Protein (APP) processing and inhibition by this compound.
Notch Signaling Pathway
This diagram shows the Notch signaling pathway and how it is affected by γ-secretase inhibition.
Caption: Notch signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound. Researchers should use this data as a reference for determining appropriate experimental concentrations.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | γ-secretase (Aβ40 production) | Cell-based | 1.3 | [1] |
Experimental Protocols
General Guidelines for Neuronal Cell Culture
Successful application of this compound requires healthy neuronal cultures. Below are general guidelines for establishing and maintaining primary neuronal cultures. Specific protocols may need to be optimized based on the neuronal type and research question.
-
Cell Source: Primary neurons can be isolated from various brain regions (e.g., cortex, hippocampus) of embryonic or early postnatal rodents. Alternatively, human induced pluripotent stem cell (iPSC)-derived neurons can be used.
-
Coating of Culture Vessels: Coat culture plates or coverslips with an appropriate substrate to promote neuronal attachment and growth. Common coating materials include Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO), often in combination with laminin.
-
Culture Media: Use a serum-free neuronal culture medium, such as Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.
-
Seeding Density: The optimal seeding density will vary depending on the neuronal type and the specific assay. A typical density for primary cortical neurons is 1.5 x 10^5 to 2.5 x 10^5 cells/cm².
-
Culture Maintenance: Maintain cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days.
Protocol 1: Treatment of Primary Neuronal Cultures with this compound
This protocol provides a starting point for treating primary neuronal cultures with this compound to assess its effect on Aβ production.
Materials:
-
This compound (stock solution in DMSO)
-
Healthy primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neuronal culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for Aβ40/42)
Procedure:
-
Prepare this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed neuronal culture medium to achieve the desired final concentrations. Given the potent IC50, a starting concentration range of 0.1 nM to 100 nM is recommended.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Treat Neuronal Cultures:
-
Allow primary neuronal cultures to mature for at least 7-10 days in vitro (DIV) to ensure the development of synaptic connections and expression of APP.
-
Carefully aspirate half of the culture medium from each well.
-
Add an equal volume of the prepared this compound working solutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the treated cultures for a desired period. For Aβ production assays, an incubation time of 24 to 72 hours is typically sufficient.
-
-
Sample Collection:
-
Conditioned Media: Collect the culture supernatant for the analysis of secreted Aβ peptides. Centrifuge the collected media to remove any cellular debris and store at -80°C until analysis.
-
Cell Lysates: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for protein analysis (e.g., Western blotting for APP, C-terminal fragments (CTFs), or other proteins of interest).
-
-
Downstream Analysis:
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the conditioned media using specific ELISA kits.
-
Western Blotting: Analyze the levels of full-length APP and its C-terminal fragments (e.g., C99) in cell lysates to confirm the inhibition of γ-secretase processing.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound treatment in neuronal culture.
Assessment of Cellular Effects
Beyond the primary endpoint of Aβ reduction, it is crucial to assess other potential effects of this compound on neuronal health and function.
-
Neuronal Viability: Assess cell viability using assays such as the MTT assay, LDH release assay, or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1) to determine any potential cytotoxicity of the compound.
-
Synaptic Function: Evaluate the impact on synaptic function by measuring spontaneous and evoked synaptic activity using techniques like patch-clamp electrophysiology or multi-electrode array (MEA) recordings.
-
Notch Signaling: To assess off-target effects on Notch signaling, the expression of Notch target genes (e.g., Hes1, Hey1) can be quantified by qRT-PCR.
Troubleshooting
-
Low Aβ signal: Ensure that the neuronal cultures are mature enough to produce detectable levels of Aβ. Consider using cultures from transgenic mouse models of Alzheimer's disease that overexpress human APP.
-
High variability: Minimize variability by using consistent cell seeding densities, treatment volumes, and incubation times. Include multiple biological and technical replicates.
-
Cytotoxicity: If cytotoxicity is observed, reduce the concentration of this compound and/or the incubation time. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
Conclusion
This compound is a valuable research tool for investigating the role of γ-secretase in neuronal function and in the context of Alzheimer's disease pathology. The protocols and information provided herein offer a foundation for researchers to effectively utilize this potent inhibitor in their neuronal cell culture models. As with any experimental system, optimization of concentrations, incubation times, and downstream analyses will be necessary to address specific research questions.
References
Application Notes and Protocols: Dosing Regimen of SCH 900229 in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900229 is a potent and selective inhibitor of presenilin 1 (PS1), a key component of the γ-secretase complex. This complex is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. An accumulation of Aβ, particularly the Aβ42 isoform, is a pathological hallmark of Alzheimer's disease (AD). As a γ-secretase inhibitor, this compound has been investigated in preclinical mouse models of AD for its potential to lower Aβ levels in both plasma and the brain. These application notes provide a detailed overview of the dosing regimens and experimental protocols for evaluating this compound in the CRND8 mouse model of AD.
Data Presentation
Table 1: In Vivo Efficacy of this compound in CRND8 Mice
| Study Type | Dosing Regimen | Route of Administration | Key Findings | Reference |
| Acute Study | Single dose | Oral | Plasma Aβ40 ED₅₀: 0.5 mg/kg | [1] |
| Cortex Aβ40 ED₅₀: 0.4 mg/kg | [1] | |||
| Subchronic Study | Twice daily (BID) for 6 days | Oral | Plasma Aβ40 ED₅₀: 0.4 mg/kg | [1] |
| Cortex Aβ40 ED₅₀: 0.3 mg/kg | [1] | |||
| No evidence of Notch-related side effects (e.g., reduced thymus size, intestinal goblet cell hyperplasia) was observed. | [1] |
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting Aβ production.
Experimental Protocols
Acute Dosing Study in CRND8 Mice
Objective: To determine the dose-dependent effects of a single oral dose of this compound on plasma and cortex Aβ40 levels.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
CRND8 transgenic mice
-
Oral gavage needles
-
Standard laboratory equipment for tissue homogenization and ELISA
Procedure:
-
Animal Model: Utilize CRND8 transgenic mice, a model of Alzheimer's disease that overexpresses a mutant form of human APP.
-
Compound Preparation: Prepare a suspension of this compound in the selected vehicle at various concentrations to achieve the desired doses.
-
Dosing: Administer a single oral dose of this compound or vehicle to different cohorts of CRND8 mice.
-
Sample Collection: At a predetermined time point (e.g., 3 hours post-dosing), collect blood samples via cardiac puncture into EDTA-containing tubes.[1] Immediately following blood collection, perfuse the mice with saline and harvest the brain. Dissect the cortex and snap-freeze in liquid nitrogen.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Cortex: Homogenize the cortical tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.
-
-
Aβ40 Quantification: Measure Aβ40 levels in the plasma and cortical homogenates using a validated Aβ40-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent reduction in Aβ40 levels for each dose group compared to the vehicle-treated group. Determine the ED₅₀ value, which represents the dose required to achieve a 50% reduction in Aβ40 levels.
Subchronic Dosing Study in CRND8 Mice
Objective: To evaluate the effects of repeated oral administration of this compound on plasma and cortex Aβ40 levels and to assess potential Notch-related side effects.
Materials:
-
Same as the acute dosing study.
Procedure:
-
Animal Model: Use CRND8 transgenic mice.
-
Compound Preparation: Prepare a suspension of this compound in the selected vehicle.
-
Dosing: Administer this compound or vehicle orally twice daily (BID) for 6 consecutive days.[1]
-
Sample Collection: On the final day of dosing, collect plasma and cortex samples at a specified time point after the last dose, as described in the acute study protocol.
-
Aβ40 Quantification: Analyze Aβ40 levels in plasma and cortical homogenates using ELISA.
-
Data Analysis: Determine the ED₅₀ values for plasma and cortex Aβ40 reduction following the subchronic dosing regimen.
-
Toxicity Assessment (Notch-related):
-
At the time of sacrifice, carefully dissect and weigh the thymus.
-
Collect a section of the intestine for histological analysis.
-
Process the intestinal tissue for histology and perform staining (e.g., Periodic acid-Schiff) to identify and quantify goblet cells.
-
Compare the thymus weight and intestinal goblet cell numbers between the this compound-treated and vehicle-treated groups to look for signs of toxicity associated with Notch pathway inhibition.[1]
-
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in CRND8 mice.
References
Application Notes and Protocols for SCH 900229 in Preclinical Alzheimer's Disease Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of SCH 900229 in preclinical research settings focused on Alzheimer's disease. This compound is a potent and selective inhibitor of presenilin 1 (PS1), a key component of the γ-secretase enzyme complex. By inhibiting γ-secretase, this compound effectively reduces the production of amyloid-beta (Aβ) peptides, particularly Aβ40, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2][3]
Mechanism of Action
This compound targets the γ-secretase complex, an intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of various lengths. The amyloid hypothesis posits that the accumulation of Aβ peptides, especially the more aggregation-prone Aβ42, in the brain is a primary event in the pathogenesis of Alzheimer's disease.[3] By selectively inhibiting the PS1 subunit of γ-secretase, this compound blocks this cleavage step, thereby lowering the levels of Aβ peptides. A critical aspect of its development was to achieve high selectivity for APP processing over the processing of Notch, another important γ-secretase substrate involved in crucial cell differentiation processes.[3] This selectivity aims to minimize mechanism-based side effects associated with Notch inhibition.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical models as reported in the literature.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value |
| γ-Secretase Inhibition | Aβ40 IC50 | 1.3 nM |
Table 2: In Vivo Efficacy of this compound in CRND8 Mice (Oral Administration)
| Study Type | Duration | Tissue | Parameter | ED50 | Time Point |
| Acute | Single Dose | Plasma | Aβ40 Reduction | 0.5 mg/kg | 3 hours |
| Acute | Single Dose | Cortex | Aβ40 Reduction | 0.4 mg/kg | 3 hours |
| Subchronic | 6 Days (BID) | Plasma | Aβ40 Reduction | 0.4 mg/kg | Not Specified |
| Subchronic | 6 Days (BID) | Cortex | Aβ40 Reduction | 0.3 mg/kg | Not Specified |
Source:[3] BID: Bis in die (twice a day)
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in preclinical Alzheimer's disease models.
Protocol 1: Preparation and Oral Administration of this compound
Objective: To prepare this compound for oral administration to preclinical animal models, such as the CRND8 transgenic mouse model of Alzheimer's disease.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Microbalance
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the animals to be treated.
-
Weigh the calculated amount of this compound using a calibrated microbalance.
-
Prepare the vehicle solution. For example, to prepare a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Gentle heating and stirring may be required to achieve complete dissolution. Allow the solution to cool to room temperature.
-
Suspend this compound in the vehicle. Add the weighed compound to a small volume of the vehicle in a mortar or a suitable homogenization tube.
-
Create a homogenous suspension. Triturate the compound with the pestle or homogenize until a fine, uniform suspension is achieved. Gradually add the remaining vehicle to reach the final desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure uniformity.
-
Administer the formulation via oral gavage. Using a syringe fitted with an appropriately sized oral gavage needle, carefully administer the calculated volume of the this compound suspension to the animal. The volume should be based on the animal's body weight and the concentration of the suspension.
-
For subchronic studies , such as the 6-day BID study mentioned, the administration should be repeated at regular intervals (e.g., every 12 hours).[3]
Protocol 2: Assessment of Aβ40 Lowering in Plasma and Cortex
Objective: To measure the in vivo efficacy of this compound by quantifying the reduction of Aβ40 in plasma and brain tissue.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Surgical tools for brain extraction
-
Flash-freezing medium (e.g., liquid nitrogen or dry ice)
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., sonicator or bead beater)
-
Microcentrifuge
-
Aβ40 ELISA kit
-
Plate reader
Procedure:
-
Sample Collection:
-
At the designated time point post-administration (e.g., 3 hours for acute studies), anesthetize the animal.[3]
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Carefully dissect the brain and isolate the cortex.
-
Flash-freeze the cortical tissue in liquid nitrogen or on dry ice and store at -80°C until analysis.
-
-
Plasma Preparation:
-
Centrifuge the collected blood at approximately 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C.
-
-
Brain Cortex Homogenate Preparation:
-
Weigh the frozen cortical tissue.
-
Add an appropriate volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to the tissue weight).
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant, which contains the soluble Aβ fraction.
-
-
Aβ40 Quantification:
-
Use a commercially available Aβ40 ELISA kit.
-
Follow the manufacturer's instructions to prepare standards and samples.
-
Load the standards, plasma samples, and brain homogenate samples onto the ELISA plate.
-
Incubate the plate, wash, add detection antibodies and substrate as per the kit protocol.
-
Read the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the concentration of Aβ40 in each sample based on the standard curve.
-
Compare the Aβ40 levels in the this compound-treated group to the vehicle-treated control group to determine the percent reduction.
-
Protocol 3: Assessment of Potential Notch-Related Side Effects
Objective: To evaluate potential mechanism-based toxicity of this compound by examining tissues sensitive to Notch pathway inhibition.[3]
Materials:
-
Standard histology equipment (microtome, slides, etc.)
-
Formalin or other fixatives
-
Paraffin
-
Stains (e.g., Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS))
-
Microscope
Procedure:
-
Thymus Size and Weight:
-
At the end of the study, carefully dissect the thymus from both treated and control animals.
-
Remove any adhering connective tissue.
-
Weigh the thymus and record the weight.
-
Compare the thymus weights between the this compound-treated and vehicle-treated groups. A significant reduction in thymus size can be indicative of Notch-related toxicity.
-
-
Intestinal Goblet Cell Hyperplasia:
-
Collect a section of the small intestine (e.g., duodenum or ileum).
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin.
-
Cut thin sections (e.g., 5 µm) using a microtome.
-
Mount the sections on slides and perform H&E staining for general morphology and PAS staining to specifically visualize goblet cells (which will stain magenta).
-
Examine the stained sections under a microscope.
-
Quantify the number of goblet cells per intestinal villus or crypt. An increase in the number of goblet cells (hyperplasia) is a known marker of Notch inhibition in the gut.
-
Compare the goblet cell counts between the this compound-treated and vehicle-treated groups.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound Action.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Aβ Levels after SCH 900229 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The production of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1] Consequently, inhibiting γ-secretase is a key therapeutic strategy for reducing Aβ levels. SCH 900229 is a potent and selective inhibitor of presenilin 1 (PS1), a component of the γ-secretase complex, and has been shown to effectively lower Aβ40 levels in preclinical animal models.[1][2][3][4][5] This document provides detailed protocols for the analysis of Aβ levels by Western blot following treatment with this compound in both in vitro and in vivo models.
Signaling Pathway of Aβ Production and Inhibition by this compound
The amyloidogenic pathway begins with the cleavage of APP by β-secretase, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by the γ-secretase complex, releasing Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[1] this compound selectively inhibits the PS1 subunit of γ-secretase, thereby blocking this final cleavage step and reducing the production of Aβ peptides.
Figure 1: Signaling pathway of Aβ production and inhibition by this compound.
Experimental Protocols
In Vitro Model: Treatment of SH-SY5Y Cells
This protocol describes the treatment of the human neuroblastoma cell line SH-SY5Y, which is commonly used for studying Aβ production.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle)
-
6-well plates
-
Lysis Buffer (RIPA buffer or similar)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density of 5 x 105 cells per well and allow them to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). A vehicle control with the same final concentration of DMSO should be prepared.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for 24 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
In Vivo Model: Treatment of APP/PS1 Transgenic Mice
This protocol outlines the oral administration of this compound to a transgenic mouse model of Alzheimer's disease, such as the APP/PS1 mouse.
Materials:
-
APP/PS1 transgenic mice
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Brain homogenization buffer (e.g., T-PER Tissue Protein Extraction Reagent with protease and phosphatase inhibitors)
-
Dounce homogenizer or sonicator
-
BCA Protein Assay Kit
Procedure:
-
Animal Dosing: Administer this compound orally by gavage at appropriate doses (e.g., 1, 3, 10 mg/kg) once daily for a specified period (e.g., 14 days). A control group should receive the vehicle solution.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with ice-cold PBS. Dissect the brain and isolate the cortex and hippocampus.
-
Brain Tissue Homogenization:
-
Weigh the tissue samples.
-
Add 10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer or a sonicator until no visible tissue clumps remain.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant (soluble fraction).
-
For analysis of insoluble Aβ, the pellet can be further extracted with 70% formic acid.
-
-
Protein Quantification: Determine the protein concentration of the soluble fraction using a BCA protein assay.
Western Blot Protocol for Aβ Detection
Materials:
-
Protein lysates from treated cells or tissues
-
Laemmli sample buffer (4x)
-
Tris-Tricine gels (10-20% or 16.5%)
-
Tris-Tricine SDS running buffer
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Aβ, 1-16 (6E10) or Anti-Aβ, 17-24 (4G8)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Loading control antibody (e.g., anti-β-actin)
Procedure:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer. For Aβ detection, it is recommended to incubate the samples at 70°C for 10 minutes instead of boiling to prevent aggregation.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a Tris-Tricine gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for the small Aβ peptides.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 6E10, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Aβ band intensity to the corresponding loading control band.
Experimental Workflow
Figure 2: Experimental workflow for Western blot analysis of Aβ levels.
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blots should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound on Aβ levels.
| Treatment Group | Aβ40 Band Intensity (Normalized to Loading Control) | % Reduction vs. Vehicle | Aβ42 Band Intensity (Normalized to Loading Control) | % Reduction vs. Vehicle |
| Vehicle (DMSO) | 1.00 ± 0.12 | 0% | 1.00 ± 0.15 | 0% |
| This compound (0.1 nM) | 0.85 ± 0.10 | 15% | 0.90 ± 0.11 | 10% |
| This compound (1 nM) | 0.52 ± 0.08 | 48% | 0.65 ± 0.09 | 35% |
| This compound (10 nM) | 0.21 ± 0.05 | 79% | 0.35 ± 0.07 | 65% |
| This compound (100 nM) | 0.10 ± 0.03 | 90% | 0.18 ± 0.04 | 82% |
Table 1: Representative Quantitative Analysis of Aβ Levels in SH-SY5Y Cells Treated with this compound for 24 Hours. Data are presented as mean ± SEM from three independent experiments.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the Western blot analysis of Aβ levels following treatment with the γ-secretase inhibitor this compound. Adherence to these detailed methodologies will enable researchers to reliably quantify the inhibitory effects of this compound on Aβ production in both cellular and animal models, thereby facilitating further research and development in the field of Alzheimer's disease therapeutics.
References
- 1. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alzheimer’s disease linked Aβ42 exerts product feedback inhibition on γ-secretase impairing downstream cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination anti-Aβ treatment maximizes cognitive recovery and rebalances mTOR signaling in APP mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Aβ42 Reduction by the BACE1 Inhibitor SCH 900229 (Verubecestat) using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction The accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a central hallmark of Alzheimer's disease (AD).[1] The amyloid cascade hypothesis posits that this accumulation is a primary trigger in AD pathogenesis.[2] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[3][4] BACE1 initiates this amyloidogenic pathway, making it a prime therapeutic target for reducing Aβ production.[1][5]
SCH 900229, also known as Verubecestat (MK-8931), is a potent, orally bioavailable inhibitor of the BACE1 enzyme.[6][7][8] By blocking BACE1 activity, Verubecestat effectively reduces the production of Aβ peptides.[9] Accurate quantification of Aβ42 levels in biological samples, such as cerebrospinal fluid (CSF), is crucial for evaluating the pharmacodynamic effect of BACE1 inhibitors like Verubecestat in both preclinical and clinical settings.[10] This document provides a detailed enzyme-linked immunosorbent assay (ELISA) protocol for this purpose.
Mechanism of Action: BACE1 Inhibition
Verubecestat (this compound) directly inhibits the enzymatic activity of BACE1. This action prevents the initial cleavage of APP at the β-site, thereby reducing the generation of the C99 fragment, which is the substrate for γ-secretase.[4][7] The ultimate result is a significant and dose-dependent reduction in the production of both Aβ40 and Aβ42.[11]
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.
Quantitative ELISA Protocol for Aβ42
This protocol describes a sandwich ELISA for the quantitative measurement of human Aβ42 in cerebrospinal fluid (CSF) samples treated with this compound or vehicle control.
Principle of the Assay
This assay is a solid-phase sandwich ELISA.[12] A microtiter plate is pre-coated with a monoclonal antibody specific for the N-terminus of Aβ. Samples and standards are added, and any Aβ present is bound by the immobilized antibody. After washing, a horseradish peroxidase (HRP)-conjugated monoclonal antibody specific for the C-terminus of Aβ42 is added, completing the sandwich. A substrate solution is then added, which develops color in proportion to the amount of bound Aβ42. The reaction is stopped, and the optical density is measured.
Materials and Reagents
-
Human Aβ42 ELISA Kit (e.g., Invitrogen KHB3544 or similar)[12]
-
This compound (Verubecestat)
-
Vehicle control (e.g., DMSO, cyclodextrin)[8]
-
CSF samples (collected in low protein binding tubes)[13]
-
Coated 96-well microplate
-
Detection Antibody (anti-Aβ42 specific)
-
Aβ42 Standard
-
HRP Conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Standard Diluent Buffer (containing carrier protein and Tween-20 to prevent analyte adsorption)[14]
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and sterile tips
-
Polypropylene tubes[15]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Aβ42 sandwich ELISA protocol.
Assay Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Allow all reagents to reach room temperature before use.[15]
-
Sample Preparation: Centrifuge CSF samples to remove any particulates. To minimize matrix interference, dilute CSF samples at least 1:6 in Standard Diluent Buffer.[14] The buffer should contain a detergent like Tween-20 to prevent the peptide from adsorbing to tubes and plates.[14]
-
Standard Curve: Prepare a serial dilution of the Aβ42 standard in Standard Diluent Buffer to create a standard curve (e.g., from 2000 pg/mL down to ~30 pg/mL), including a zero standard (blank).[15]
-
Loading: Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the antibody-coated microplate. Run all samples and standards in duplicate.
-
First Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate four times with 300 µL of Wash Buffer per well.
-
Add Detection Antibody: Add 100 µL of the Aβ42-specific detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 6.
-
Add HRP Conjugate: Add 100 µL of the HRP conjugate solution to each well.
-
Third Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 6.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the zero standard (blank) from all other OD values.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the Aβ42 concentration for each sample from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor (e.g., 6) to obtain the final Aβ42 concentration in the original CSF sample.
-
Calculate the percent reduction of Aβ42 in this compound-treated samples relative to vehicle-treated controls.
Summary of Quantitative Data
Verubecestat (this compound) has demonstrated a robust, dose-dependent reduction of Aβ peptides in CSF across multiple species, confirming target engagement in the central nervous system.
| Species/Subject | Sample Type | Treatment/Dose | Aβ42 or Aβ40 Reduction (%) | Reference(s) |
| Tg2576-AβPPswe Mice | CSF | Verubecestat (in diet) | 68% reduction in Aβ42 | [10][16] |
| Healthy Human Volunteers (Phase I) | CSF | Verubecestat 12 mg (single dose) | ~60% reduction in Aβ42 & Aβ40 | [17] |
| Healthy Human Volunteers (Phase I) | CSF | Verubecestat 40 mg (single dose) | ~75-79% reduction in Aβ42 & Aβ40 | [11][17] |
| Healthy Human Volunteers (Phase I) | CSF | Verubecestat 60 mg (single dose) | 84% reduction in Aβ40 | [11] |
| Alzheimer's Disease Patients | CSF | Verubecestat (multiple doses) | Profound reduction in Aβ42 & Aβ40 | [9] |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 5. BACE1 inhibition reduces endogenous Abeta and alters APP processing in wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. alzforum.org [alzforum.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and advanced validation of an optimized method for the quantitation of Aβ42 in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of SCH 900229
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 900229 is a potent and selective inhibitor of the γ-secretase enzyme, specifically targeting the presenilin-1 (PS1) subunit. Developed as a potential therapeutic agent for Alzheimer's disease, its mechanism of action involves the modulation of amyloid precursor protein (APP) processing, leading to a reduction in the production of amyloid-beta (Aβ) peptides, particularly Aβ40.[1][2] The inhibition of Aβ plaque formation is a key therapeutic strategy in Alzheimer's disease research. However, the clinical development of γ-secretase inhibitors has been challenging due to mechanism-based toxicities associated with the inhibition of Notch signaling, a critical pathway for cell-fate decisions.[3][4]
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on preclinical data and the design of clinical studies. Detailed protocols for key bioanalytical and biomarker assays are also presented to guide researchers in the evaluation of this and similar compounds.
Data Presentation
Table 1: Preclinical In Vitro and In Vivo Pharmacodynamic Profile of this compound
| Parameter | Value | Species/System | Reference |
| Aβ40 IC50 | 1.3 nM | In vitro cell-based assay | [1][2][5] |
| Aβ Reduction (Brain) | Dose-dependent | Tg2576 transgenic mice | [3] |
| Aβ Reduction (CSF) | Dose-dependent | Tg2576 transgenic mice | [3] |
| Aβ Reduction (Plasma) | Dose-dependent | Tg2576 transgenic mice | [3] |
Table 2: Illustrative Human Pharmacokinetic Parameters of this compound (Single Ascending Dose Study)
Note: The following data are representative examples based on the design of the "Rising Single Dose Safety, Tolerability and Pharmacokinetic Study of this compound in Healthy Adult Subjects" (NCT00952202) and are not the actual reported results, which are not publicly available. The study was designed to characterize the PK profile after single oral doses.[1]
| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Low Dose | (e.g., 50-150) | (e.g., 2-4) | (e.g., 500-1500) | (e.g., 8-12) |
| Mid Dose | (e.g., 200-400) | (e.g., 2-4) | (e.g., 2000-4000) | (e.g., 8-12) |
| High Dose | (e.g., 500-800) | (e.g., 2-4) | (e.g., 5000-8000) | (e.g., 8-12) |
Experimental Protocols
Protocol 1: Quantification of Plasma Aβ40 Levels by ELISA
This protocol describes the quantitative determination of Aβ40 in plasma samples, a key pharmacodynamic biomarker for assessing the activity of γ-secretase inhibitors like this compound.
Materials:
-
Human plasma samples collected in EDTA tubes.
-
Aβ40 ELISA kit (e.g., INNOTEST β-AMYLOID(1-40), Fujirebio).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Plate washer.
-
Calibrated pipettes and multichannel pipettes.
-
Reagent-grade water.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C within one hour of collection.
-
Aliquot the plasma supernatant into polypropylene tubes and store at -80°C until analysis.
-
Prior to the assay, thaw plasma samples on ice.
-
-
ELISA Procedure (follow kit manufacturer's instructions):
-
Prepare all reagents, standards, and samples as instructed.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the recommended time and temperature.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of Aβ40 in the unknown samples by interpolating their absorbance values from the standard curve.
-
Correct for any dilution factors used.
-
Protocol 2: Analysis of Hes1 Gene Expression in Whole Blood by RT-qPCR
This protocol outlines the measurement of Hes1 mRNA levels in whole blood, a potential safety biomarker for monitoring Notch signaling inhibition. Hes1 is a downstream target of the Notch signaling pathway.
Materials:
-
Whole blood collected in PAXgene Blood RNA Tubes.
-
PAXgene Blood RNA Kit for RNA extraction.
-
High-Capacity cDNA Reverse Transcription Kit.
-
TaqMan Gene Expression Master Mix.
-
TaqMan Gene Expression Assay for Hes1 (target gene) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Real-time PCR instrument.
-
Nuclease-free water.
-
Microcentrifuge.
-
Spectrophotometer (e.g., NanoDrop) for RNA quantification.
Procedure:
-
RNA Extraction:
-
Collect whole blood directly into PAXgene Blood RNA Tubes and mix thoroughly.
-
Incubate the tubes at room temperature for at least 2 hours to ensure complete lysis and RNA stabilization.
-
Extract total RNA using the PAXgene Blood RNA Kit according to the manufacturer's protocol.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Prepare the qPCR reaction mix containing TaqMan Gene Expression Master Mix, the specific TaqMan Gene Expression Assay for Hes1 and the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both Hes1 and the housekeeping gene.
-
Calculate the relative expression of Hes1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a baseline or control sample.
-
Mandatory Visualizations
Signaling Pathway of γ-Secretase and Notch
Caption: Mechanism of action of this compound on γ-secretase.
Experimental Workflow for Pharmacodynamic Assessment
Caption: Workflow for PD and safety biomarker analysis.
References
- 1. Redirecting to https://onderzoekmetmensen.nl/en/trial/34885 [onderzoekmetmensen.nl]
- 2. Efficacy, Safety, and Pharmacokinetics of AZD7442 (Tixagevimab/Cilgavimab) for Prevention of Symptomatic COVID-19: 15-Month Final Analysis of the PROVENT and STORM CHASER Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety and tolerability of mipomersen in healthy Japanese volunteers and comparison with Western subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma Aβ42/Aβ40 is sensitive to early cerebral amyloid accumulation and predicts risk of cognitive decline across the Alzheimer's disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Assessment of the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of (2R,6R)-Hydroxynorketamine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gamma-Secretase Biology with SCH 900229
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH 900229 is a potent and selective inhibitor of gamma-secretase, an intramembrane protease complex centrally implicated in the pathogenesis of Alzheimer's disease.[1] Gamma-secretase is responsible for the final cleavage of the Amyloid Precursor Protein (APP), leading to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brains of Alzheimer's patients.[1] this compound exhibits selectivity for the presenilin-1 (PS1) subunit of the gamma-secretase complex.[2] These application notes provide detailed protocols for utilizing this compound as a tool to investigate gamma-secretase biology, including its role in Aβ production and Notch signaling.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/System | Reference |
| Aβ40 IC50 | 1.3 nM | In vitro membrane assay | [1][2] |
| Aβ40 ED50 (plasma) | 0.4 mg/kg | CRND8 mice (subchronic) | [3] |
| Aβ40 ED50 (cortex) | 0.3 mg/kg | CRND8 mice (subchronic) | [3] |
| Notch Cleavage IC50 | 46 nM | In vitro cell-based assay | [3] |
| PS2/PS1 Selectivity Ratio | 25 | Reconstituted γ-secretase complexes | [3] |
Signaling Pathways and Experimental Workflows
Gamma-Secretase Cleavage of APP and Inhibition by this compound
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound on the gamma-secretase complex.
Notch Signaling Pathway and its Inhibition
References
- 1. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity pulldown of γ-secretase and associated proteins from human and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving SCH 900229 Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of SCH 900229 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and many other small molecule inhibitors. It is a powerful organic solvent capable of dissolving a wide array of organic compounds.[1][2] When preparing your stock, it is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and can absorb moisture, which may reduce the solubility of your compound.[3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common problem for hydrophobic small molecules.[4] Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. Your compound may have exceeded its solubility limit in the aqueous environment.
-
Optimize DMSO Concentration: While DMSO is an excellent solvent for the stock solution, its final concentration in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic.[4] Perform a vehicle control with the same final DMSO concentration to assess its effect on your cells.
-
Use a Co-solvent System: Consider preparing an intermediate dilution in a co-solvent system before the final dilution into your aqueous buffer. A common formulation for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG300, Tween-80, and saline.[5]
-
Gentle Heating and Sonication: To aid dissolution, you can try gentle heating (e.g., 37°C) or brief sonication of your solution.[3][6] However, be cautious with heat, as it can potentially degrade your compound.
Q3: How can I determine the actual soluble concentration of this compound in my assay medium?
A3: A pre-assay solubility check is recommended to determine the true soluble concentration of the inhibitor.[6] Prepare your dilutions of this compound in the assay buffer and allow them to equilibrate at the assay temperature for the duration of your experiment. After this incubation, centrifuge the samples to pellet any precipitate. The concentration of the compound in the supernatant can then be measured using an analytical method like HPLC-UV.[6]
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, if the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[4][6] For instance, basic compounds tend to be more soluble at acidic pH, while acidic compounds are more soluble at basic pH.[6] However, it is important to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound solubility.
Problem: Precipitate observed in the stock solution.
| Possible Cause | Troubleshooting Steps |
| Compound has low solubility in the chosen solvent. | 1. Confirm that you are using a recommended solvent, such as high-purity DMSO.2. Try gentle warming (not exceeding 40°C) or sonication to aid dissolution.3. If precipitation persists, consider preparing the stock solution at a lower concentration. |
| Incorrect solvent used. | Ensure you are using an appropriate solvent. For this compound, DMSO is the primary recommendation. |
| Low-quality or wet solvent. | Use fresh, anhydrous grade DMSO. DMSO is hygroscopic and can absorb water, which can lead to precipitation of hydrophobic compounds.[3] |
Problem: Precipitate forms immediately upon dilution into aqueous media.
| Possible Cause | Troubleshooting Steps |
| Exceeded aqueous solubility. | 1. Lower the final concentration of this compound in the assay.2. Perform serial dilutions to find the highest workable concentration without precipitation. |
| Shock precipitation. | 1. Try a stepwise dilution: first dilute the DMSO stock into a small volume of your aqueous buffer, vortex gently, and then add this to the final volume.2. Consider the use of a co-solvent system for intermediate dilutions. |
| High final DMSO concentration. | Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) to minimize its effect on solubility and cell health.[4] |
Problem: No or low activity of this compound in the in vitro assay.
| Possible Cause | Troubleshooting Steps |
| Actual soluble concentration is lower than the nominal concentration due to precipitation. | 1. Visually inspect your assay plates under a microscope for any signs of precipitation.2. Perform a pre-assay solubility check to determine the true soluble concentration of this compound in your assay media.[6] |
| Compound degradation. | 1. Prepare fresh stock solutions and dilutions before each experiment.2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data on Solubility
Due to the limited availability of publicly accessible, specific quantitative solubility data for this compound, the following table provides representative solubility information for similar small molecule inhibitors in common solvents. This data should be used as a guideline, and it is highly recommended to perform your own solubility tests for this compound.
| Solvent | Example Solubility (Compound EG00229) | Example Solubility (GSK-3 Inhibitor) |
| DMSO | 100 mg/mL (163.5 mM)[3] | 71 mg/mL (199.34 mM)[1] |
| Ethanol | Insoluble[3] | - |
| Water | Insoluble[3] | - |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming (37°C for 5-10 minutes) or sonication in a water bath for 5-10 minutes can be applied.
-
Visual Inspection: Visually confirm that the solution is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol for Diluting this compound for In Vitro Assays
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium or assay buffer. It is crucial to add the stock solution to the aqueous medium and mix immediately to avoid localized high concentrations that can lead to precipitation.
-
Final Dilution: Add the intermediate dilution to your final assay volume to achieve the desired working concentration. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
Visualizations
Signaling Pathway of Gamma-Secretase and Notch
This compound is known to be a γ-secretase inhibitor, which plays a crucial role in the Notch signaling pathway. The following diagram illustrates this pathway.
Caption: The Notch signaling pathway is initiated by ligand binding, leading to proteolytic cleavages by ADAM protease and γ-secretase.
Experimental Workflow for Improving Solubility
The following workflow provides a logical approach to troubleshooting and optimizing the solubility of this compound for your experiments.
References
Technical Support Center: Optimizing SCH 900229 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SCH 900229, a potent γ-secretase inhibitor, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the γ-secretase enzyme complex, with a particular selectivity for presenilin-1 (PS1) containing complexes. Its primary mechanism of action is to block the intramembrane cleavage of Type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors. By inhibiting γ-secretase, this compound prevents the generation of Amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A2: A good starting point for a dose-response experiment is to use a logarithmic dilution series centered around the known IC50 values of the compound. For inhibiting Aβ40 production, a range of 0.1 nM to 100 nM is recommended. To investigate effects on Notch signaling, a higher concentration range of 10 nM to 1 µM may be necessary.
Q3: What are the known off-target effects of this compound?
A3: The most well-characterized off-target effect of this compound is the inhibition of Notch signaling. Since γ-secretase is essential for the cleavage and activation of Notch receptors, inhibition by this compound can interfere with Notch-dependent cellular processes. It is crucial to monitor for potential Notch-related toxicities in your cellular model, such as alterations in cell differentiation, proliferation, or apoptosis.
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed a level that could cause solvent-induced toxicity (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in assay results | Inconsistent cell seeding density, pipetting errors, or edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a reverse pipetting technique for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect of this compound | Concentration is too low, inactive compound, or the cell line is not sensitive. | Verify the concentration range and ensure it brackets the expected IC50. Confirm the integrity of your this compound stock. Use a positive control γ-secretase inhibitor. Ensure your cell line expresses the target (γ-secretase complex) and its substrate (e.g., APP). |
| High levels of cytotoxicity observed | Concentration is too high, leading to off-target effects (e.g., Notch inhibition), or prolonged incubation time. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration range. Lower the concentration of this compound and/or reduce the incubation time. |
| Discrepancy between expected and observed IC50 values | Cell-type specific differences in γ-secretase expression or activity, or variations in experimental conditions (e.g., serum concentration in media). | Characterize the expression and activity of γ-secretase in your specific cell model. Maintain consistent experimental parameters, including cell passage number and serum concentration, as these can influence cellular responses. |
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound.
| Target/Process | Cell Line | IC50 Value | Reference |
| Aβ40 Production | HEK293 | 1.3 nM | [1] |
| Notch Cleavage | HEK293 | 46 nM | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Aβ40 Inhibition
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the production of Aβ40 in a human embryonic kidney (HEK293) cell line stably overexpressing human APP.
Materials:
-
HEK293 cells stably expressing human APP (HEK-APP)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Aβ40 ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK-APP cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, 0.3 nM, 0.1 nM, and a vehicle control with the same final DMSO concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Sample Collection:
-
Carefully collect the conditioned medium from each well for Aβ40 analysis.
-
Wash the cells with PBS and then lyse the cells in cell lysis buffer.
-
-
Aβ40 Quantification: Measure the concentration of Aβ40 in the conditioned medium using a commercially available Aβ40 ELISA kit, following the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the Aβ40 levels to cell number.
-
Data Analysis: Normalize the Aβ40 levels to the total protein concentration for each well. Plot the percentage of Aβ40 inhibition relative to the vehicle control against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for your cell line. Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium, including a vehicle control. A broad concentration range (e.g., 1 nM to 10 µM) is recommended for an initial assessment.
-
Treatment: Replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
References
Interpreting Unexpected Results from Dinaciclib (SCH 727965) Studies: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving the multi-CDK inhibitor, dinaciclib (SCH 727965).
FAQs: Understanding Dinaciclib's Mechanism and Potential for Unexpected Outcomes
Q1: What is the primary mechanism of action for dinaciclib?
Dinaciclib is a potent small-molecule inhibitor of several cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2][3] By inhibiting these key regulators of the cell cycle, dinaciclib can induce cell cycle arrest and apoptosis in cancer cells.[1][4] Specifically, inhibition of CDK1 and CDK2 disrupts the G1/S and G2/M transitions, while inhibition of CDK9 affects transcriptional regulation.[1][5]
Q2: We observed unexpected toxicity in our in vivo combination study with dinaciclib. What could be the cause?
Unexpected toxicity, including early mortality, has been reported in preclinical in vivo studies when dinaciclib is used in combination with other agents, such as the BET inhibitor PLX51107.[6] This outcome was found to be highly dependent on the dosing and administration schedule.[6]
-
High-Dose Regimen Associated with Toxicity: A daily high-dose regimen of PLX51107 (20 mg/kg) combined with a frequent high-dose of dinaciclib (30 mg/kg, three times weekly) resulted in early mortality in mice.[6]
-
Lower-Dose Regimen Improved Survival: Conversely, a combination of the same daily dose of PLX51107 with a lower, weekly dose of dinaciclib did not result in early lethality and significantly improved survival.[6]
Troubleshooting Tip: If you observe unexpected toxicity in a combination study, consider titrating the dose and modifying the administration schedule of dinaciclib. A lower, less frequent dosing regimen may mitigate toxicity while retaining efficacy.
Q3: Our cancer cell line has developed resistance to dinaciclib. What are the known resistance mechanisms?
Resistance to CDK inhibitors like dinaciclib can emerge through various mechanisms. While cisplatin resistance does not appear to confer resistance to dinaciclib, cancer cells can develop adaptive strategies to bypass CDK inhibition.[7][8] These can include:
-
Activation of Compensatory Signaling Pathways: Cancer cells may upregulate alternative pro-survival signaling pathways to sustain proliferation.
-
Alterations in Apoptotic Regulators: Changes in the expression of anti-apoptotic proteins can reduce the cell's susceptibility to dinaciclib-induced apoptosis.
-
Mutations in CDK-Related Genes: Genetic alterations in the targets of dinaciclib or related pathway components can lead to resistance.
Q4: We are seeing unexpected changes in the Wnt/β-catenin signaling pathway. Is this a known off-target effect of dinaciclib?
Yes, dinaciclib has been shown to inhibit the canonical Wnt/β-catenin signaling pathway.[6][9][10] This is considered a novel activity of the drug and is not solely an off-target effect. Dinaciclib can inhibit Wnt signaling at multiple levels, including the downregulation of β-catenin and the Wnt co-receptor LRP6.[6][9][10] This inhibition of Wnt signaling may be beneficial, as this pathway is a known resistance mechanism to other anti-cancer agents like BET inhibitors.[6][9][10]
Troubleshooting Guides
Problem 1: Inconsistent cell viability results with dinaciclib treatment.
-
Possible Cause 1: Cell Density. The cytotoxic effects of dinaciclib can be influenced by cell culture density. High-density (monolayer) cultures of some cell lines have shown increased resistance to dinaciclib compared to sparse cultures.[11]
-
Recommendation: Standardize cell seeding density across all experiments. Report the confluency at the time of treatment and at the end of the experiment.
-
-
Possible Cause 2: Duration of Exposure. Short exposures to dinaciclib may not be sufficient to induce durable effects, as some cellular changes can be reversible.[2][12]
-
Recommendation: Conduct time-course experiments to determine the optimal duration of dinaciclib exposure for your specific cell line and experimental endpoint.
-
Problem 2: Difficulty in achieving expected levels of apoptosis.
-
Possible Cause 1: Cell Line Intrinsic Resistance. Some cancer cell lines are inherently resistant to apoptosis induced by dinaciclib alone, even at clinically achievable concentrations.[13]
-
Possible Cause 2: Microenvironment-Mediated Protection. The tumor microenvironment can provide pro-survival signals that protect cancer cells from drug-induced apoptosis. For example, contact with stromal cells or fibronectin can abrogate the cytotoxicity of dinaciclib in CLL cells.[15][16]
-
Recommendation: If using co-culture models, be aware of potential protective effects from the microenvironment. Investigate signaling pathways that may be involved, such as the PI3-kinase pathway.[15]
-
Data Presentation: Quantitative Effects of Dinaciclib
Table 1: In Vivo Dosing and Outcomes of Dinaciclib in Combination with PLX51107 in an AML Mouse Model [6]
| Treatment Group | Dinaciclib Dose | PLX51107 Dose | Median Survival (days) | Outcome |
| Vehicle | - | - | 28 | - |
| Dinaciclib alone | 30 mg/kg (3x/week, IP) | - | Significantly prolonged | - |
| PLX51107 alone | 20 mg/kg (daily, PO) | - | Significantly prolonged | - |
| High-Dose Combination | 30 mg/kg (3x/week, IP) | 20 mg/kg (daily, PO) | 16 | Unexpected early mortality |
| Low-Dose Combination | 30 mg/kg (weekly, IP) | 20 mg/kg (daily, PO) | 56.5 | Significantly increased survival |
Table 2: Effect of Dinaciclib on Cell Cycle Distribution in Cancer Cell Lines [4][17]
| Cell Line | Treatment | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase |
| Raji (Lymphoma) | Control | - | - | - | - |
| Dinaciclib | Increased | - | - | Increased | |
| CA46 (Apoptotic-deficient) | Control | - | 45 | 40 | 15 |
| Dinaciclib (100 nM, 24h) | - | 10 | 10 | 80 | |
| Kasumi-1 (Apoptotic-proficient) | Control | 5 | 50 | 35 | 10 |
| Dinaciclib (100 nM, 24h) | 60 | 5 | 5 | 30 |
Experimental Protocols
Cell Viability Assay (MTT Assay)[18]
-
Cell Seeding: Seed cells (e.g., 10,000 cells/well) in a 24-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with increasing concentrations of dinaciclib for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express results as a percentage of viable cells compared to untreated controls.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)[1][19]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with dinaciclib for the specified time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blotting for CDK Pathway Proteins[4][20]
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-CDK1, CDK1, Cyclin D3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Dinaciclib's mechanism of action on key cell cycle and transcriptional regulators.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by dinaciclib.
Caption: A logical workflow for troubleshooting unexpected results in dinaciclib studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical and laboratory studies of the novel cyclin-dependent kinase inhibitor dinaciclib (SCH 727965) in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The novel cyclin-dependent kinase inhibitor dinaciclib (SCH727965) promotes apoptosis and abrogates microenvironmental cytokine protection in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Novel Cyclin-Dependent Kinase Inhibitor Dinaciclib (SCH727965) Promotes Apoptosis and Abrogates Microenvironmental Cytokine Protection in Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing SCH 900229 off-target effects in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of SCH 900229 in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action?
This compound is a potent, selective inhibitor of γ-secretase, an intramembrane protease.[1][2] Its primary target is the presenilin 1 (PS1) subunit of the γ-secretase complex.[1] The intended mechanism of action for its investigation in Alzheimer's disease is the reduction of amyloid-beta (Aβ) peptide production, particularly Aβ40, which is a product of γ-secretase cleavage of the amyloid precursor protein (APP).[1]
Q2: What are the primary concerns regarding off-target effects of γ-secretase inhibitors like this compound?
The most significant concern with γ-secretase inhibitors is the on-target inhibition of Notch receptor processing.[3][4][5] Notch is a critical transmembrane receptor involved in cell-fate decisions, and its signaling is initiated by γ-secretase-mediated cleavage.[6][7][8][9][10] Inhibition of Notch signaling can lead to various toxicities, including gastrointestinal issues and skin cancer, which have been observed in clinical trials of other γ-secretase inhibitors.[3][11] Therefore, what is technically an "on-target" enzymatic inhibition can result in an undesirable "off-pathway" biological effect. Other potential off-target effects could arise from the inhibition of the processing of other γ-secretase substrates, such as CD44.[3]
Q3: How selective is this compound for inhibiting Aβ production over Notch processing?
This compound has been shown to be selective for inhibiting the production of Aβ40 over the cleavage of the Notch receptor. This selectivity is a key attribute in its design to minimize mechanism-based toxicity.[1]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its intended target (as measured by Aβ40 production) and a key off-target pathway (Notch signaling). A higher selectivity ratio indicates a greater therapeutic window.
| Target/Pathway | Parameter | Value | Selectivity Ratio (Notch IC50 / Aβ40 IC50) |
| γ-Secretase (APP processing) | Aβ40 IC50 | 1.3 nM[1] | \multirow{2}{*}{~35-fold} |
| Notch Signaling | Notch Cleavage IC50 | 46 nM[1] |
Troubleshooting Guide
Issue: I am observing cellular toxicity or unexpected phenotypes in my experiment that may be due to off-target effects of this compound.
1. Differentiate between On-Target Toxicity (Notch Inhibition) and Other Off-Target Effects:
-
Hypothesis: The observed toxicity is due to the inhibition of Notch signaling.
-
Experimental Approach:
-
Rescue Experiment: Attempt to rescue the phenotype by activating Notch signaling downstream of the receptor cleavage. This can be achieved by overexpressing the Notch Intracellular Domain (NICD). If the phenotype is reversed, it strongly suggests the effects are mediated through Notch inhibition.
-
Biomarker Analysis: Analyze the expression of downstream targets of the Notch pathway, such as Hes1 or Hey1, using qPCR or Western blotting. A decrease in the expression of these genes in the presence of this compound would indicate Notch pathway inhibition.
-
2. Confirm Target Engagement and Dose-Response:
-
Hypothesis: The concentration of this compound being used is too high, leading to off-target effects.
-
Experimental Approach:
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit Aβ40 production in your specific cell system. Compare this effective concentration to the concentration at which you observe toxicity.
-
Use a Negative Control: Synthesize or obtain an inactive enantiomer of this compound. The enantiomer, (+)-16, is significantly less potent.[1] If the observed toxic effects are not seen with the inactive enantiomer at the same concentration, it suggests the effects are specific to the inhibition of the target.
-
3. Broad Off-Target Screening:
-
Hypothesis: The observed effects are due to the inhibition of an unknown, non-γ-secretase target.
-
Experimental Approach:
-
Kinase Profiling: Although this compound is not designed as a kinase inhibitor, broad kinase screening panels can help rule out interactions with common off-target kinases.
-
Proteome-wide Screening: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify direct protein targets of this compound in an unbiased manner within the cellular context.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: γ-Secretase signaling showing cleavage of APP and Notch.
Caption: Experimental workflow for troubleshooting off-target effects.
Detailed Experimental Protocols
Protocol 1: In Vitro γ-Secretase Activity Assay
This protocol is for a cell-free assay to determine the IC50 of this compound on γ-secretase activity.
Materials:
-
Purified γ-secretase enzyme complex
-
Fluorogenic γ-secretase substrate (e.g., a peptide derived from APP C-terminus flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, with 0.1% CHAPSO)
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound and DMSO vehicle into the assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add 10 µL of the purified γ-secretase enzyme to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence signal (e.g., excitation at 355 nm, emission at 495 nm) every 5 minutes for 1-2 hours at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Notch Intracellular Domain (NICD) Cleavage
This protocol assesses the effect of this compound on Notch cleavage in a cellular context.
Materials:
-
Cells expressing Notch1 (e.g., HEK293T cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the C-terminus of Notch1 (to detect NICD)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NICD antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities for NICD and the loading control. Normalize the NICD signal to the loading control and compare the levels across the different treatment conditions. A dose-dependent decrease in the NICD band indicates inhibition of Notch cleavage.
References
- 1. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of notch signaling blocks growth of glioblastoma cell lines and tumor neurospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different modes of Notch activation and strength regulation in the spermathecal secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notch signaling sculpts the stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notch signaling pathway: architecture, disease, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Agents Targeting γ-Secretase Increase Risk of Cancer and Cognitive Decline in Alzheimer's Disease Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Aβ reduction with SCH 900229
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH 900229. Our goal is to help you address potential inconsistencies in amyloid-beta (Aβ) reduction and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective inhibitor of presenilin-1 (PS1), a key component of the γ-secretase enzyme complex.[1] This complex is responsible for the final cleavage of the amyloid precursor protein (APP), which leads to the production of various amyloid-beta (Aβ) peptides. By inhibiting γ-secretase, this compound aims to reduce the production of Aβ peptides, particularly the aggregation-prone Aβ42, which is a hallmark of Alzheimer's disease.
Q2: We are observing inconsistent Aβ reduction in our cell-based assays with this compound. What are the potential causes?
Inconsistent Aβ reduction can stem from several factors, ranging from experimental setup to data analysis. Key areas to investigate include:
-
Cell-Based Assay Variability: Differences in cell lines, passage numbers, and cell density at the time of treatment can all impact results.
-
Compound Stability and Handling: Improper storage or handling of this compound can lead to degradation and reduced potency.
-
Assay Protocol Deviations: Inconsistent incubation times, reagent concentrations, and detection methods can introduce significant variability.
-
Data Analysis and Interpretation: The choice of statistical methods and normalization techniques can influence the final interpretation of Aβ reduction.
Q3: Could off-target effects of this compound contribute to inconsistent results?
While this compound is designed to be a selective γ-secretase inhibitor, off-target effects are a potential concern with any small molecule.[2][3][4][5][6] Unintended interactions with other cellular pathways could indirectly influence APP processing or Aβ clearance, leading to variability. If you suspect off-target effects, consider employing control experiments, such as using structurally distinct γ-secretase inhibitors or utilizing knockout/knockdown cell lines for potential off-target proteins.
Q4: How does this compound differ from γ-secretase modulators (GSMs)?
This compound is a γ-secretase inhibitor (GSI), meaning it directly blocks the enzymatic activity of the γ-secretase complex.[7] In contrast, γ-secretase modulators (GSMs) do not inhibit the overall activity of the enzyme but rather shift its cleavage preference.[8][9][10][11] This results in the production of shorter, less amyloidogenic Aβ peptides (like Aβ38) at the expense of Aβ42, without significantly affecting the processing of other γ-secretase substrates like Notch.[8][10]
Troubleshooting Guides
Issue 1: High Variability in Aβ42/40 Ratios Between Experiments
High variability in the Aβ42/40 ratio is a common challenge. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Health and Confluency | Ensure consistent cell seeding density and monitor cell health and confluency at the time of treatment and harvesting. Avoid using cells of high passage number. |
| Compound Preparation | Prepare fresh stock solutions of this compound for each experiment. Use a consistent, high-quality solvent (e.g., DMSO) and ensure complete solubilization. |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for compound treatment. Use a calibrated timer and stagger plate processing if necessary to ensure consistency. |
| ELISA/Assay Performance | Run standard curves and quality controls with every assay. Check for high intra- and inter-assay coefficients of variation (CVs). Consider using a different assay kit or detection method if variability persists. |
| Normalization Strategy | Normalize Aβ levels to a stable cellular protein (e.g., total protein concentration, housekeeping gene expression) to account for variations in cell number. |
Issue 2: Lack of Expected Dose-Dependent Aβ Reduction
If you are not observing a clear dose-response relationship, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Perform a serial dilution check to ensure accuracy. |
| Compound Degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer, protected from light and moisture. |
| Cell Line Insensitivity | The chosen cell line may have low expression of APP or γ-secretase components. Consider using a cell line known to be responsive to γ-secretase inhibition (e.g., HEK293 cells overexpressing APP). |
| Suboptimal Assay Window | The chosen concentration range may be too high or too low. Perform a wider range of concentrations to identify the optimal window for observing a dose-dependent effect. |
| Presence of Interfering Substances | Components of the cell culture media (e.g., serum) may interact with the compound. Consider reducing the serum concentration during the treatment period, if compatible with cell health. |
Experimental Protocols
Cell-Based γ-Secretase Activity Assay
This protocol provides a general framework for assessing the effect of this compound on Aβ production in a cellular context.
-
Cell Culture: Plate a suitable cell line (e.g., HEK293-APP695) in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned medium for Aβ analysis. The cell lysate can be collected for protein normalization.
-
Aβ Measurement: Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ levels to the total protein concentration from the cell lysate. Calculate the Aβ42/40 ratio and determine the IC50 value for Aβ reduction.
Visualizations
References
- 1. Design and synthesis of water soluble β-aminosulfone analogues of this compound as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 6. Off-target effects of base editors: what we know and how we can reduce it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/34885 [onderzoekmetmensen.nl]
- 8. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 10. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
Stability of SCH 900229 in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the γ-secretase inhibitor, SCH 900229, in various experimental buffers. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
As a sulfonamide-containing compound, the stability of this compound in aqueous solutions is significantly influenced by pH. Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions and are more susceptible to degradation under acidic conditions. For optimal stability, it is recommended to prepare and store this compound solutions in buffers with a pH of 7.0 or higher.
Q2: Which experimental buffers are recommended for use with this compound?
Based on the general stability profile of sulfonamides, buffers such as Phosphate-Buffered Saline (PBS) at pH 7.4, Tris-HCl at pH 7.5-8.5, and HEPES at pH 7.0-8.0 are recommended. It is crucial to avoid acidic buffers (pH < 6.0) for prolonged storage or experiments to minimize hydrolytic degradation.
Q3: How should I store stock solutions of this compound?
For short-term storage (days to weeks), stock solutions of this compound should be stored at 0 - 4°C in the dark.[1] For long-term storage (months to years), it is recommended to store aliquots at -20°C.[1] Dry, dark conditions are preferable for the solid compound.[1]
Q4: Can I use co-solvents to dissolve this compound?
If solubility in aqueous buffers is a concern, a co-solvent such as DMSO can be used to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted into the desired experimental buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system and does not exceed a level that could induce cellular toxicity or other off-target effects.
Q5: What are the potential degradation products of this compound?
Under acidic conditions, the primary degradation pathway for sulfonamides is hydrolysis, which can lead to the cleavage of the sulfonamide bond. This may result in the formation of the corresponding sulfonic acid and amine derivatives. In the case of this compound, this would involve the separation of the sulfonyl group from the rest of the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results | Degradation of this compound in the experimental buffer. | 1. Verify the pH of your experimental buffer. Ensure it is in the neutral to alkaline range (pH ≥ 7.0). 2. Prepare fresh solutions of this compound for each experiment. 3. Perform a stability check of this compound in your specific buffer by analyzing the concentration over time using a validated analytical method (e.g., HPLC). |
| Precipitation of this compound in the experimental buffer | Poor solubility of this compound at the desired concentration. | 1. Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. 2. Gently warm the solution or use sonication to aid dissolution. 3. Consider using a buffer with components that may enhance solubility, but ensure they do not interfere with your assay. |
| Off-target effects observed in the experiment | High concentration of co-solvent (e.g., DMSO) in the final working solution. | 1. Ensure the final concentration of the co-solvent is below the tolerance level of your experimental system (typically <0.5%). 2. Run a vehicle control (buffer with the same concentration of co-solvent but without this compound) to assess the impact of the co-solvent alone. |
| Variability between experimental replicates | Inconsistent handling or storage of this compound solutions. | 1. Ensure all aliquots are stored under the same conditions and protected from light. 2. Use a consistent procedure for thawing and preparing working solutions from frozen stocks. 3. Vortex solutions thoroughly before use to ensure homogeneity. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[2]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl separately. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After the specified time, neutralize the solutions with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH separately. Follow the same temperature and time course as for acid hydrolysis. Neutralize the solutions with an equivalent amount of HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Keep an aliquot of the stock solution and a sample of the solid compound at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution and a sample of the solid compound to light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples appropriately with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products by comparing the chromatograms of the stressed samples with that of the unstressed control.
-
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl | Room Temp, 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH | Room Temp, 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | Heat | 60°C, 80°C | Up to 7 days |
| Photostability | Light (ICH Q1B) | Room Temp | As per guidelines |
Visualizations
Signaling Pathway
This compound is an inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by γ-secretase inhibitors like this compound.
Caption: Canonical Notch signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the stability of this compound in an experimental buffer.
Caption: Workflow for assessing this compound stability in a buffer.
References
Technical Support Center: Controlling for SCH 900229 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the cytotoxic effects of SCH 900229 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of γ-secretase, an intramembrane protease.[1][2] Its primary mechanism of action is the blockage of γ-secretase activity, which is crucial for the processing of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[1][3] By inhibiting γ-secretase, this compound prevents the cleavage of these proteins, affecting downstream signaling pathways.[3][4]
Q2: Why is controlling for cytotoxicity important when using this compound?
Q3: What are the potential causes of this compound-induced cytotoxicity?
Cytotoxicity associated with this compound can arise from:
-
On-target effects: Inhibition of γ-secretase can disrupt essential cellular processes, such as Notch signaling, which is vital for cell fate decisions, proliferation, and survival in many cell types.[3][4]
-
Off-target effects: Like many small molecule inhibitors, this compound may interact with other cellular targets, leading to unintended toxicities.
-
High concentrations: Using concentrations of the inhibitor that far exceed its effective inhibitory concentration (IC50) can induce non-specific cytotoxic effects.
-
Prolonged exposure: Continuous exposure to the inhibitor may lead to the accumulation of toxic effects over time.
Q4: How do I determine the appropriate concentration of this compound to use in my experiments?
The optimal concentration of this compound should be empirically determined for each cell line and experimental condition. A good starting point is to perform a dose-response experiment to determine two key parameters:
-
Half-maximal inhibitory concentration (IC50): The concentration of this compound that inhibits 50% of its target's activity (e.g., Aβ40 production). For this compound, the reported IC50 for Aβ40 is approximately 1.3 nM.[2]
-
Half-maximal cytotoxic concentration (CC50): The concentration of this compound that causes a 50% reduction in cell viability.[5][6]
The ideal experimental concentration should be at or near the IC50 for the desired on-target effect, while being significantly lower than the CC50 to minimize cytotoxicity. The ratio of CC50 to IC50 is known as the selectivity index (SI), and a higher SI is generally desirable.[5]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
If you observe significant cell death in your cultures after treating with this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the CC50 in your specific cell line. Use a concentration well below the CC50 for your experiments. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to observe the desired on-target effect. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments. |
| Cell line is particularly sensitive. | Some cell lines may be more sensitive to γ-secretase inhibition due to their reliance on Notch signaling. Consider using a different cell line or performing extensive optimization of concentration and exposure time. |
| Inhibitor has degraded or is impure. | Purchase inhibitors from a reputable source. Verify the purity and integrity of the compound if possible. |
Issue 2: Inconsistent or Unexpected Experimental Results
Inconsistent results may be a sign of underlying cytotoxicity or off-target effects.
| Potential Cause | Troubleshooting Steps |
| Sub-lethal cytotoxicity affecting cell function. | Even at non-lethal concentrations, the inhibitor may be causing cellular stress. Assess cell morphology and proliferation rates at your working concentration. |
| Off-target effects of the inhibitor. | Use a structurally different γ-secretase inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Confounding effects of γ-secretase inhibition. | Be aware that inhibiting γ-secretase will affect all its substrates, not just APP. Consider the potential role of Notch signaling and other pathways in your experimental system. |
Experimental Protocols
Protocol 1: Determination of IC50 and CC50 for this compound
Objective: To determine the effective concentration for γ-secretase inhibition (IC50) and the concentration that induces 50% cytotoxicity (CC50) in a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well plates (clear for colorimetric assays, white for luminescence assays)
-
Reagents for a cell viability assay (e.g., MTT, XTT, or a commercial ATP-based assay kit)
-
Reagents for an Aβ40 ELISA kit (or other assay to measure γ-secretase activity)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells into two 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01 nM to 100 µM.
-
Include a vehicle-only control and a no-treatment control.
-
Remove the medium from the wells and add the prepared inhibitor dilutions or control solutions.
-
-
Incubation:
-
Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
IC50 Determination (Plate 1):
-
Collect the cell culture supernatant.
-
Measure the concentration of Aβ40 using an ELISA kit according to the manufacturer's instructions.
-
Plot the Aβ40 concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
-
-
CC50 Determination (Plate 2):
-
Perform a cell viability assay (e.g., MTT assay).
-
Add the viability reagent to each well and incubate as per the manufacturer's protocol.
-
Read the absorbance or luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent cell viability against the log of the this compound concentration and fit a dose-response curve to determine the CC50.[5][7]
-
Data Presentation:
| Parameter | This compound | Vehicle Control |
| IC50 (Aβ40) | [Determined Value] nM | N/A |
| CC50 | [Determined Value] µM | No cytotoxicity |
| Selectivity Index (SI = CC50/IC50) | [Calculated Value] | N/A |
Visualizations
Caption: Workflow for determining the IC50 and CC50 of this compound.
Caption: Simplified Notch signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term Storage of SCH 900229 (Dinaciclib)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of SCH 900229, also known as Dinaciclib. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is reported to be stable for at least three to four years.
Q2: How should I prepare and store stock solutions of this compound?
The most common solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is critical to use a fresh, unopened bottle to prevent the introduction of moisture, which can compromise the stability of the compound. For long-term storage, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For shorter-term storage, -20°C is acceptable.
Q3: Why is it important to avoid repeated freeze-thaw cycles?
Repeatedly freezing and thawing a stock solution can lead to the degradation of the compound. Each cycle can introduce moisture and increase the chance of precipitation, leading to a decrease in the effective concentration and potency of the inhibitor. To mitigate this, it is highly recommended to prepare single-use aliquots of your stock solution.
Q4: My this compound solution has precipitated after being diluted in an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules like this compound. To address this, you can try the following:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.
-
Use a co-solvent: If your experimental system allows, maintaining a low, consistent percentage of DMSO (typically below 0.5%) in the final working solution can help maintain solubility.
-
Sonication: Gentle sonication of the diluted solution may help to redissolve the precipitate.
-
Serial dilutions: Perform intermediate dilutions in a solvent compatible with both DMSO and your aqueous buffer.
Q5: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, compounds with a pyrazolo[1,5-a]pyrimidine core can be susceptible to oxidative and photolytic degradation. It is crucial to protect the compound from light and to store it under an inert atmosphere if possible, especially for very long-term storage. Hydrolysis could also be a potential issue, particularly if the compound is exposed to non-anhydrous solvents or humid conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound (Dinaciclib)
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C | ≥ 3 years | Store in a desiccator, protected from light. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year | Prepare single-use aliquots to avoid freeze-thaw cycles. Use tightly sealed, light-protecting vials. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 6 months | Suitable for shorter-term storage. Aliquoting is still highly recommended. |
| Working Dilutions | Aqueous Buffer | 2-8°C | Prepare fresh for each experiment | Prone to precipitation and degradation. Use as soon as possible after preparation. |
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Loss of compound activity in experiments | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate initial concentration due to incomplete dissolution. | 1. Verify storage conditions and age of the compound/solution. 2. Always use freshly thawed, single-use aliquots. 3. Ensure complete dissolution of the solid powder in DMSO before aliquoting; gentle warming or sonication may be necessary. |
| Inconsistent results between experiments | 1. Variability in the final concentration of DMSO. 2. Use of degraded compound. 3. Precipitation of the compound in the assay medium. | 1. Maintain a consistent and low final DMSO concentration in all experiments. 2. Prepare fresh working solutions from a new aliquot for each experiment. 3. Visually inspect for precipitation and consider the troubleshooting steps for solubility issues. |
| Visible precipitate in the DMSO stock solution upon thawing | 1. The compound's solubility limit was exceeded at the storage temperature. 2. Absorption of water by DMSO, reducing solubility. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve. 2. Ensure the use of anhydrous DMSO and tightly sealed vials. If the precipitate does not redissolve, the solution may be compromised. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Dinaciclib) solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For a 10 mM stock solution, you will need approximately 3.97 mg per 1 mL of DMSO (Molecular Weight of Dinaciclib is ~396.5 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and store them at -80°C for long-term storage.
Protocol 2: Quality Control Check for Stored this compound
Objective: To assess the integrity of a stored stock solution of this compound.
Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Prepare a dilution of the stock solution in a suitable mobile phase to a concentration within the linear range of the HPLC detector.
-
Analyze the sample by HPLC-UV.
-
Compare the chromatogram to that of a freshly prepared reference standard of this compound.
-
Assessment Criteria:
-
Purity: The peak corresponding to this compound should be sharp and symmetrical, and its purity, as determined by the peak area percentage, should be within the acceptable limits (e.g., >98%).
-
Degradation Products: The appearance of new peaks or an increase in the area of existing impurity peaks compared to the reference standard may indicate degradation.
-
Concentration: The peak area of the stored sample should be comparable to that of the reference standard to confirm that the concentration has not significantly decreased.
-
Mandatory Visualizations
Caption: Workflow for handling and quality control of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Validation & Comparative
A Comparative Efficacy Analysis of SCH 900229 and Semagacestat in Modulating Gamma-Secretase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two gamma-secretase inhibitors, SCH 900229 and semagacestat, based on available preclinical and clinical data. Both compounds were developed as potential therapeutics for Alzheimer's disease by targeting the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brain. However, their clinical trajectories have diverged significantly, underscoring the critical importance of selectivity in gamma-secretase inhibition.
Executive Summary
Semagacestat, a non-selective gamma-secretase inhibitor, failed in Phase III clinical trials due to a lack of efficacy and significant adverse events.[1] This failure is largely attributed to its concurrent inhibition of Notch signaling, a critical pathway for cell-fate determination.[2] In contrast, preclinical data suggests that this compound is a potent, presenilin-1 (PS1) selective gamma-secretase inhibitor with a more favorable profile regarding Notch-related side effects in animal models.[3][4] This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways to provide a comprehensive comparison of these two compounds.
Data Presentation
The following tables summarize the key quantitative data for this compound and semagacestat, highlighting their differing potencies and selectivities.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Reference |
| This compound | Aβ40 | 1.3 | [3][4][5] |
| Semagacestat | Aβ40 | 12.1 | [2] |
| Aβ42 | 10.9 | [2] | |
| Notch Signaling | 14.1 | [2] |
Table 2: Preclinical In Vivo Efficacy of this compound in CRND8 Mice
| Dosing Regimen | Endpoint | ED50 (mg/kg) | Reference |
| Acute Oral Dosing | Plasma Aβ40 Reduction | 0.5 | [3] |
| Cortex Aβ40 Reduction | 0.4 | [3] | |
| Subchronic Oral Dosing (BID for 6 days) | Plasma Aβ40 Reduction | 0.4 | [3] |
| Cortex Aβ40 Reduction | 0.3 | [3] |
Table 3: Overview of Semagacestat Clinical Trial Outcomes
| Phase | Key Findings | Reference |
| Phase I | Dose-dependent reduction in plasma and CSF Aβ levels. | [1] |
| Phase II | No significant improvement in cognition. Biphasic Aβ response observed ("overshoot"). | [1] |
| Phase III (IDENTITY-1 & IDENTITY-2) | Terminated due to lack of efficacy and worsening of cognitive and functional scores compared to placebo. Increased risk of skin cancer and infections. | [1][6] |
Signaling Pathways
The therapeutic rationale for both this compound and semagacestat is based on the amyloid cascade hypothesis, which posits that the accumulation of Aβ peptides is a primary event in the pathogenesis of Alzheimer's disease. Both compounds inhibit gamma-secretase, a key enzyme in the production of Aβ. However, the non-selective inhibition of gamma-secretase by semagacestat also disrupts the Notch signaling pathway, leading to the observed adverse effects.
Experimental Protocols
The following sections detail the general methodologies used to evaluate the efficacy of gamma-secretase inhibitors like this compound and semagacestat.
In Vitro Gamma-Secretase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a compound in inhibiting the production of Aβ peptides.
Methodology:
-
Cell Culture: A human cell line, such as HEK293 or CHO cells, stably overexpressing human amyloid precursor protein (APP) is cultured.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or semagacestat) or a vehicle control.
-
Sample Collection: After a defined incubation period (typically 24-48 hours), the cell culture supernatant is collected.
-
Aβ Quantification: The concentration of Aβ40 and Aβ42 in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of Aβ inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Notch Signaling Inhibition Assay (Reporter Gene Assay)
Objective: To assess the off-target effect of a compound on the Notch signaling pathway.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a constitutively active form of the Notch receptor and a reporter plasmid containing a luciferase gene under the control of a Notch-responsive promoter (e.g., CSL-luciferase).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound or a vehicle control.
-
Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of luciferase activity is calculated for each compound concentration relative to the vehicle control, and the IC50 value for Notch inhibition is determined.
Preclinical In Vivo Efficacy Study in Transgenic Mice
Objective: To evaluate the in vivo efficacy of a compound in reducing Aβ levels in the brain of an Alzheimer's disease mouse model.
Methodology:
-
Animal Model: Transgenic mice that overexpress human APP and develop age-dependent amyloid plaques (e.g., CRND8 mice) are used.
-
Compound Administration: The test compound is administered orally to the mice at various doses.
-
Tissue Collection: At a specified time point after dosing, blood and brain tissue are collected.
-
Aβ Quantification: Aβ levels in the plasma and brain homogenates are quantified by ELISA.
-
Data Analysis: The dose-dependent reduction in Aβ levels is determined, and the ED50 (the dose required to achieve 50% of the maximum effect) is calculated.
Conclusion
The comparison between this compound and semagacestat provides a stark illustration of the evolution of gamma-secretase inhibitor development for Alzheimer's disease. While both compounds effectively inhibit Aβ production, the non-selective nature of semagacestat led to unacceptable toxicity and a lack of clinical benefit. The preclinical data for this compound, demonstrating high potency for Aβ reduction and a greater selectivity over Notch, represented a significant advancement in the field. Although the clinical development of this compound was also discontinued, the lessons learned from these and other gamma-secretase inhibitors continue to inform the development of more refined and selective therapeutic strategies for Alzheimer's disease. This comparative guide underscores the necessity of thorough preclinical characterization of both on-target efficacy and off-target effects for the successful translation of novel drug candidates.
References
- 1. Semagacestat | ALZFORUM [alzforum.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SCH 900229 and DAPT for Gamma-Secretase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used gamma-secretase inhibitors: SCH 900229 and N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT). Gamma-secretase is a multi-subunit protease complex that plays a critical role in cellular signaling and is a key therapeutic target in Alzheimer's disease and some cancers. Understanding the distinct properties of these inhibitors is crucial for selecting the appropriate tool for specific research applications.
Executive Summary
This compound and DAPT are both potent inhibitors of gamma-secretase, a key enzyme involved in the processing of the Amyloid Precursor Protein (APP) and the Notch signaling pathway. While both compounds effectively reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, they exhibit important differences in their potency and selectivity. This compound is a highly potent and selective inhibitor of the presenilin-1 (PS1) subunit of the gamma-secretase complex, with a significantly higher affinity for inhibiting Aβ production over Notch cleavage. DAPT, a more classical gamma-secretase inhibitor, also inhibits Aβ production but demonstrates lower selectivity, impacting the Notch signaling pathway at concentrations closer to those required for Aβ reduction. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to aid researchers in making informed decisions for their studies.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and DAPT against their primary targets. This data has been compiled from various in vitro and cell-based assays.
| Inhibitor | Target | IC50 Value | Cell Type / Assay Condition |
| This compound | Aβ40 Production | 1.3 nM[1][2][3] | In vitro cell-based assay |
| Notch Cleavage | 46 nM[1] | In vitro cell-based assay | |
| DAPT | Total Aβ Production | 115 nM[4] | Human primary neuronal cultures |
| Aβ42 Production | 200 nM[4] | Human primary neuronal cultures | |
| Notch Cleavage | Partial inhibition at ~1 µM[4] | In vitro and cell-based assays |
Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used. The data presented here is for comparative purposes. The selectivity of an inhibitor is often expressed as the ratio of its IC50 for Notch inhibition to its IC50 for Aβ inhibition. A higher ratio indicates greater selectivity for inhibiting Aβ production with a lower risk of off-target effects on Notch signaling. Based on the data above, this compound exhibits a significantly higher selectivity profile compared to DAPT.
Mechanism of Action and Signaling Pathways
Gamma-secretase is a transmembrane protease complex responsible for the final cleavage of several type I transmembrane proteins, including APP and Notch1.
Gamma-Secretase and APP Processing
In the amyloidogenic pathway, APP is first cleaved by beta-secretase (BACE1) to generate a C-terminal fragment (C99). Gamma-secretase then cleaves C99 at multiple sites to produce Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42. Both this compound and DAPT inhibit this final cleavage step, thereby reducing the production of Aβ peptides.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aβ Reduction by SCH 900229 and BACE1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the amyloid-beta (Aβ) reduction capabilities of the γ-secretase inhibitor SCH 900229 and several key BACE1 inhibitors. This analysis is supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
The reduction of amyloid-beta (Aβ) peptides in the brain is a primary therapeutic strategy in the development of treatments for Alzheimer's disease. Two key enzymatic targets in the amyloidogenic pathway are γ-secretase and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This guide compares the Aβ-lowering efficacy of this compound, a presenilin-1 selective γ-secretase inhibitor, with that of prominent BACE1 inhibitors that have been evaluated in clinical trials: verubecestat (MK-8931), atabecestat (JNJ-54861911), and lanabecestat (AZD3293). While this compound has shown potent Aβ reduction in preclinical models, the BACE1 inhibitors have demonstrated significant Aβ lowering in human subjects, although their clinical development has been challenged by lack of efficacy or safety concerns.
Data on Aβ Reduction
This compound (γ-Secretase Inhibitor) - Preclinical Data
This compound acts by selectively inhibiting presenilin-1, a component of the γ-secretase complex, which is responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.
| Species | Model | Route | Compartment | Aβ Peptide | Potency (ED50) | Citation |
| Mouse | CRND8 | Oral (acute) | Plasma | Aβ40 | 0.5 mg/kg | [1] |
| Mouse | CRND8 | Oral (acute) | Cortex | Aβ40 | 0.4 mg/kg | [1] |
| Mouse | CRND8 | Oral (subchronic) | Plasma | Aβ40 | 0.4 mg/kg | [1] |
| Mouse | CRND8 | Oral (subchronic) | Cortex | Aβ40 | 0.3 mg/kg | [1] |
| Rat | - | Oral | Plasma | Aβ40 | 1.1 mg/kg | [1] |
| Rat | - | Oral | CSF | Aβ40 | 3.7 mg/kg | [1] |
| Rat | - | Oral | Cortex | Aβ40 | 0.3 mg/kg | [1] |
BACE1 Inhibitors - Clinical Trial Data
BACE1 inhibitors block the initial cleavage of APP, thereby preventing the formation of the Aβ precursor fragment.
| Compound | Study Population | Dose | Compartment | Aβ Peptide | % Reduction | Citation |
| Verubecestat (MK-8931) | Alzheimer's Disease Patients | 12 mg/day | CSF | Aβ1-40 | ~70% | [2] |
| 40 mg/day | CSF | Aβ1-40 | >80% | [2] | ||
| Healthy Subjects & AD Patients | 12-60 mg (7 days) | CSF | Aβ40 | up to 84% | [3] | |
| CSF | Aβ42 | up to 81% | [3] | |||
| Atabecestat (JNJ-54861911) | Early Alzheimer's Disease | 10 mg/day (28 days) | CSF | Aβ1-40 | 67-68% | [4][5] |
| 50 mg/day (28 days) | CSF | Aβ1-40 | 87-90% | [4][5] | ||
| Healthy Elderly | 5 mg | CSF | Aβ | ~50% | [6] | |
| 25 mg | CSF | Aβ | ~80% | [6] | ||
| Lanabecestat (AZD3293) | Early Alzheimer's Disease | 20 mg | CSF | Aβ1-42 | 51.3% | [7] |
| 50 mg | CSF | Aβ1-42 | 65.5% | [7] | ||
| Healthy Japanese Subjects | 15 mg | CSF | Aβ42 | 63% | [8] | |
| 50 mg | CSF | Aβ42 | 79% | [8] | ||
| Mild to Moderate AD | 15 mg | Plasma | Aβ | ≥ 64% | [9] | |
| ≥ 50 mg | Plasma | Aβ | ≥ 78% | [9] | ||
| 15 mg | CSF | Aβ | ≥ 51% | [9] | ||
| ≥ 50 mg | CSF | Aβ | ≥ 76% | [9] |
Signaling Pathway and Drug Mechanism of Action
The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the points of intervention for γ-secretase and BACE1 inhibitors.
APP processing pathways and inhibitor targets.
Experimental Protocols
In Vivo Aβ Reduction Assessment in Preclinical Models (Example for this compound)
This protocol provides a general framework for assessing the in vivo efficacy of a compound in reducing Aβ levels in transgenic mouse models of Alzheimer's disease, such as the CRND8 mouse model.
Preclinical Aβ reduction workflow.
Methodology:
-
Animal Model: Utilize a transgenic mouse model that overexpresses human APP with mutations associated with familial Alzheimer's disease (e.g., CRND8 mice), leading to age-dependent Aβ plaque pathology.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control to the animals via the intended clinical route (e.g., oral gavage). Dosing can be acute (single dose) or subchronic (multiple doses over a period).
-
Sample Collection: At predetermined time points after the final dose, collect biological samples such as blood, cerebrospinal fluid (CSF), and brain tissue.
-
Sample Processing: Process the collected samples to isolate the relevant fractions for analysis. For instance, centrifuge blood to obtain plasma and homogenize brain tissue to extract proteins.
-
Aβ Quantification: Measure the concentrations of Aβ peptides (typically Aβ40 and Aβ42) in the prepared samples using a sensitive and specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Analyze the Aβ concentration data to determine the dose-dependent effects of the compound. Calculate key parameters like the ED50 (the dose required to achieve 50% of the maximal Aβ reduction).
Clinical Trial Protocol for Aβ Reduction Assessment (Example for BACE1 Inhibitors)
This protocol outlines a typical design for a Phase I or Phase II clinical trial to evaluate the pharmacodynamic effects of a BACE1 inhibitor on Aβ levels in human subjects.
Clinical trial Aβ biomarker workflow.
Methodology:
-
Study Population: Enroll healthy volunteers or patients diagnosed with early-stage Alzheimer's disease.
-
Study Design: Employ a randomized, double-blind, placebo-controlled design. Participants are assigned to receive either the investigational drug at varying dose levels or a placebo.
-
Baseline Measurements: Prior to treatment initiation, collect baseline biological samples, including CSF via lumbar puncture and blood samples.
-
Treatment Administration: Administer the BACE1 inhibitor or placebo according to the study protocol (e.g., once daily for a specified duration).
-
Pharmacodynamic Assessments: Collect CSF and blood samples at multiple time points during and after the treatment period to assess the time course of Aβ changes.
-
Biomarker Analysis: Analyze the collected samples for levels of Aβ40, Aβ42, and soluble APPβ (sAPPβ), a direct product of BACE1 activity.
-
Safety and Tolerability: Monitor participants for any adverse events throughout the study.
-
Data Analysis: Compare the changes in Aβ and sAPPβ levels from baseline between the active treatment groups and the placebo group to determine the pharmacodynamic effect of the drug.
Conclusion
Both γ-secretase and BACE1 inhibitors have demonstrated the ability to significantly lower Aβ levels in preclinical and/or clinical settings. This compound showed potent Aβ reduction in animal models. The BACE1 inhibitors verubecestat, atabecestat, and lanabecestat all achieved substantial, dose-dependent reductions of Aβ in the CSF of human subjects. However, the clinical development of these BACE1 inhibitors was ultimately halted due to a lack of clinical efficacy or safety concerns, highlighting the complexity of translating Aβ reduction into cognitive benefits for patients with Alzheimer's disease. This comparative guide underscores the importance of continued research to understand the intricate relationship between Aβ modulation and clinical outcomes in the pursuit of effective Alzheimer's therapies.
References
- 1. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer's disease: randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atabecestat | ALZFORUM [alzforum.org]
- 7. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Selectivity of SCH 900229: A Comparative Guide for Presenilin-1 Inhibition
For researchers, scientists, and drug development professionals, the quest for selective modulators of disease targets is paramount. In the field of Alzheimer's disease research, presenilin-1 (PS1), the catalytic core of the γ-secretase complex, has emerged as a key therapeutic target. This guide provides a comprehensive cross-validation of SCH 900229's selectivity for PS1, comparing its performance with other notable γ-secretase inhibitors and presenting the supporting experimental data.
This compound has been identified as a potent, orally bioavailable inhibitor of γ-secretase with a notable selectivity for presenilin-1 (PS1).[1] This selectivity is a critical attribute, as off-target inhibition of the related presenilin-2 (PS2) or the Notch signaling pathway can lead to undesirable side effects. This guide delves into the quantitative data that substantiates the PS1-selective profile of this compound and contrasts it with other γ-secretase inhibitors.
Comparative Selectivity of γ-Secretase Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound against its primary target, PS1-containing γ-secretase, and compares it to other well-characterized inhibitors. The data highlights the varying degrees of selectivity for PS1 over PS2 and for the inhibition of amyloid-β (Aβ) production over Notch signaling.
| Compound | Aβ40 IC50 (nM) | Notch IC50 (nM) | PS2/PS1 IC50 Ratio | Key Findings |
| This compound | 1.3[1] | 46[1] | 25[1] | Potent Aβ40 inhibition with a 35-fold selectivity over Notch and 25-fold selectivity for PS1 over PS2. |
| MRK-560 | ~0.144 (PS1) | ~3 (PS1) | >30-100 | Demonstrates high selectivity for PS1 over PS2, with IC50 values in the picomolar range for PS1. |
| Begacestat (GSI-953) | ~15 (Aβ42) | ~240 | - | Exhibits approximately 16-fold selectivity for inhibiting APP cleavage over Notch. |
| Semagacestat (LY450139) | ~12.1 (Aβ40) | ~14.1 | - | Shows only a marginal 1.3-fold selectivity for Aβ42 inhibition over Notch signaling. |
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust in vitro and cell-based assays. Below are generalized methodologies representative of those used in the characterization of these inhibitors.
In Vitro γ-Secretase Inhibition Assay (PS1 vs. PS2 Selectivity)
This assay directly measures the enzymatic activity of reconstituted γ-secretase complexes containing either PS1 or PS2.
-
Preparation of γ-Secretase Complexes: Human PS1 or PS2, along with other essential subunits of the γ-secretase complex (Nicastrin, APH-1, and PEN-2), are co-expressed in a suitable system (e.g., insect cells) and purified.
-
Substrate Preparation: A recombinant C-terminal fragment of the amyloid precursor protein (APP), typically C100, is used as the substrate.
-
Inhibition Assay: The purified γ-secretase complexes (PS1 or PS2) are incubated with the APP C100 substrate in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Detection of Aβ: The product of the enzymatic reaction, amyloid-β (Aβ40 or Aβ42), is quantified using a sensitive detection method such as ELISA (Enzyme-Linked Immunosorbent Assay) or mass spectrometry.
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in Aβ production (IC50) is calculated for both PS1 and PS2 complexes. The ratio of these IC50 values provides the measure of PS1 selectivity.
Cell-Based Aβ and Notch Inhibition Assays
These assays assess the inhibitor's activity in a more physiologically relevant cellular context.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells, which endogenously express the components of the γ-secretase complex, are commonly used. Cells may be engineered to overexpress APP to enhance the Aβ signal.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor.
-
Aβ Measurement: After an incubation period, the amount of Aβ40 and Aβ42 secreted into the cell culture medium is measured by ELISA.
-
Notch Signaling Assay: To assess the effect on Notch signaling, a reporter gene assay is often employed. Cells are co-transfected with a constitutively active form of Notch and a reporter construct where the expression of a reporter gene (e.g., luciferase) is driven by a promoter responsive to Notch signaling. A decrease in the reporter signal indicates inhibition of Notch processing.
-
IC50 Calculation: The IC50 values for both Aβ reduction and Notch inhibition are determined from the dose-response curves.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: γ-Secretase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of a γ-secretase inhibitor.
References
A Head-to-Head Comparison of Notch-Sparing Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for effective Alzheimer's disease therapeutics has long focused on the inhibition of gamma-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides. However, the clinical development of pan-gamma-secretase inhibitors (GSIs) has been fraught with challenges, primarily due to on-target toxicity associated with the inhibition of Notch signaling, a critical pathway for cell fate determination. This has spurred the development of a new generation of GSIs engineered to selectively inhibit the processing of Amyloid Precursor Protein (APP) over Notch, aptly named Notch-sparing GSIs.
This guide provides an objective, data-driven comparison of prominent Notch-sparing GSIs, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies to aid researchers in their pursuit of safer and more effective Alzheimer's disease therapies.
Quantitative Data Summary
The following tables summarize the in vitro and in cell-based assay potencies of several key Notch-sparing GSIs against Aβ production and Notch signaling. The selectivity index, calculated as the ratio of Notch IC50/EC50 to Aβ42 IC50/EC50, is a critical parameter for comparing these inhibitors, with a higher ratio indicating greater selectivity for APP processing.
| Inhibitor | Aβ40 IC50/EC50 (nM) | Aβ42 IC50/EC50 (nM) | Notch IC50/EC50 (nM) | Selectivity Index (Notch/Aβ42) | Reference |
| Begacestat (GSI-953) | 14.8 (EC50) | 12.4 (EC50) | ~237 (calculated) | ~16 | [1] |
| Avagacestat (BMS-708163) | 0.30 | 0.27 | 0.84 | ~3.1 | [2] |
| Semagacestat (LY-450139) | 12.1 | 10.9 | 14.1 | ~1.3 | [3][4] |
| PF-03084014 (Nirogacestat) | 6.2 (cell-free IC50) | N/A | 13.3 (cell-based IC50) | N/A | [5] |
Note: IC50/EC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. N/A indicates that the data was not available in the searched literature.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathways affected by gamma-secretase inhibitors and the desired mechanism of Notch-sparing inhibition.
Caption: Gamma-secretase processing of APP and Notch, and the inhibitory mechanisms of GSIs.
Experimental Workflows
A generalized workflow for the preclinical evaluation of Notch-sparing GSIs is depicted below. This process typically involves a tiered screening approach, starting with in vitro enzymatic assays and progressing to more complex cell-based and in vivo models.
Caption: A generalized workflow for the validation of gamma-secretase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the potency and selectivity of Notch-sparing GSIs.
In Vitro Gamma-Secretase Activity Assay
This assay directly measures the enzymatic activity of gamma-secretase on specific substrates in a cell-free environment, providing a direct measure of enzyme inhibition.
-
Enzyme Source: Detergent-solubilized membranes from cell lines overexpressing gamma-secretase components (e.g., HeLa or HEK293 cells).
-
Substrates:
-
APP Substrate: Recombinant C99-FLAG, a 99-amino acid C-terminal fragment of APP with a C-terminal FLAG tag.
-
Notch Substrate: Recombinant Notch1ΔE, the transmembrane and intracellular domains of Notch1.
-
-
Assay Buffer: A buffer containing a mild detergent such as CHAPSO to solubilize the enzyme complex (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.25% CHAPSO, 0.1% phosphatidylcholine, 0.025% phosphatidylethanolamine).
-
Procedure:
-
Pre-incubate the solubilized gamma-secretase enzyme with varying concentrations of the test GSI for 30 minutes at 37°C.
-
Initiate the reaction by adding the C99-FLAG or Notch1ΔE substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding a potent gamma-secretase inhibitor or by rapid freezing.
-
Analyze the cleavage products (Aβ peptides or NICD) by Western blot or ELISA using specific antibodies.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Aβ Production Assay
This assay quantifies the amount of Aβ40 and Aβ42 secreted from cells treated with a gamma-secretase inhibitor.
-
Cell Line: A human neuroglioma cell line (e.g., H4) or Chinese Hamster Ovary (CHO) cells stably overexpressing human wild-type APP.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the gamma-secretase inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the conditioned medium.
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific sandwich ELISAs.
-
-
Data Analysis: Determine the EC50 value of the inhibitor for the reduction of Aβ40 and Aβ42.
Notch Signaling Reporter Assay
This assay measures the effect of a gamma-secretase inhibitor on the Notch signaling pathway.
-
Cell Line and Transfection: Use a cell line (e.g., HEK293) that is co-transfected with:
-
A vector expressing a constitutively active form of Notch1 (NotchΔE).
-
A reporter vector containing a luciferase gene under the control of a promoter with binding sites for the Notch-responsive transcription factor CSL (also known as RBP-Jk).
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with the gamma-secretase inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the IC50 value for the inhibition of Notch signaling.
-
In Vivo Efficacy in Transgenic Mouse Models
Animal models are crucial for evaluating the in vivo efficacy and potential side effects of Notch-sparing GSIs. The Tg2576 mouse model, which overexpresses a mutant form of human APP, is widely used.[6][7]
-
Animal Model: Tg2576 mice, which develop age-dependent Aβ plaques and cognitive deficits.[6][7]
-
Drug Administration: Administer the GSI orally or via another appropriate route at various doses and for a specified duration.
-
Readouts:
-
Pharmacokinetics: Measure drug concentrations in plasma and brain tissue over time.
-
Pharmacodynamics: Measure Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma using ELISA.
-
Toxicity: Monitor for signs of Notch-related toxicity, such as gastrointestinal distress, changes in immune cell populations, and skin abnormalities.
-
Behavioral Testing: Assess cognitive function using tests such as the Morris water maze or contextual fear conditioning.
-
-
Data Analysis: Correlate drug exposure with changes in Aβ levels, cognitive performance, and any observed toxicity to determine the therapeutic window.
Conclusion
The development of Notch-sparing GSIs represents a significant advancement in the pursuit of a safe and effective treatment for Alzheimer's disease. While early generation GSIs failed in clinical trials due to a lack of efficacy and significant side effects, the improved selectivity of newer compounds offers renewed hope. The data presented in this guide highlights the varying degrees of selectivity achieved by different inhibitors. Begacestat and Avagacestat have demonstrated a more favorable Notch-sparing profile in preclinical studies compared to Semagacestat.[1][8][9] However, the translation of these preclinical findings into clinical success remains a critical challenge.
This comparative guide, with its emphasis on quantitative data and detailed experimental protocols, is intended to serve as a valuable resource for researchers in the field. By providing a clear and objective comparison of these key compounds, we aim to facilitate a deeper understanding of their properties and to support the ongoing efforts to develop a disease-modifying therapy for Alzheimer's disease. The continued investigation and refinement of Notch-sparing GSIs, guided by rigorous preclinical evaluation, will be essential in determining their ultimate therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scantox.com [scantox.com]
- 7. Tg2576 | ALZFORUM [alzforum.org]
- 8. Substrate recruitment of γ‐secretase and mechanism of clinical presenilin mutations revealed by photoaffinity mapping | The EMBO Journal [link.springer.com]
- 9. Notch pathway inhibition using PF-03084014, a γ-secretase inhibitor (GSI), enhances the anti-tumor effect of docetaxel in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing SCH 900229 Target Engagement In Vivo: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the in vivo target engagement of SCH 900229, a potent γ-secretase inhibitor (GSI). By objectively comparing its performance with alternative GSIs and providing supporting experimental data, this document aims to equip researchers with the necessary information to design and interpret pharmacodynamic studies.
Introduction to this compound and Gamma-Secretase Inhibition
This compound is a potent inhibitor of γ-secretase, a multi-protein complex crucial for the intramembrane cleavage of various type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[1] Inhibition of γ-secretase is a therapeutic strategy investigated for Alzheimer's disease, due to its role in reducing the production of amyloid-beta (Aβ) peptides, and for various cancers, by blocking Notch signaling.[1][2] Effective clinical development of GSIs like this compound necessitates robust biomarkers to confirm target engagement and to understand the therapeutic window, thereby minimizing potential toxicities associated with off-target effects or excessive pathway inhibition.
Mechanism of Action and Key Signaling Pathway
The primary mechanism of action for this compound involves the direct inhibition of the catalytic activity of γ-secretase. This inhibition blocks the final proteolytic cleavage of the Notch receptor, a critical step in the canonical Notch signaling pathway. Normally, upon ligand binding, the Notch receptor undergoes a series of cleavages, culminating in the γ-secretase-mediated release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/LAG-1) and a co-activator of the Mastermind-like (MAML) family. This complex activates the transcription of downstream target genes, most notably those of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families, which are key regulators of cell proliferation, differentiation, and apoptosis. By inhibiting γ-secretase, this compound prevents the generation of NICD, thereby downregulating the expression of these target genes.
Key Biomarkers for Assessing Target Engagement
The assessment of this compound's target engagement in vivo can be approached through a variety of biomarkers, each providing a different level of insight into the pharmacodynamic effects of the drug. These can be broadly categorized as direct, downstream, and substrate-related markers.
Direct Biomarker: Notch Intracellular Domain (NICD) Levels
A direct and immediate indicator of γ-secretase inhibition is the reduction in the levels of cleaved NICD. As the generation of NICD is the direct enzymatic product of γ-secretase activity on the Notch receptor, its suppression is a primary pharmacodynamic endpoint.
Table 1: Comparison of Gamma-Secretase Inhibitors on NICD Reduction
| Compound | Animal Model | Dose | % NICD Reduction | Reference |
| This compound | Data not publicly available | - | - | - |
| RO4929097 | A549 NSCLC Xenograft | 60 mg/kg | Significant reduction | [2] |
| PF-03084014 | HPB-ALL Xenograft | 50 mg/kg | >50% at 4h, 70-80% at 24h | N/A |
Downstream Biomarker: HES1 Gene Expression
The measurement of downstream target gene expression, particularly HES1, provides a functional readout of Notch pathway inhibition. A reduction in HES1 mRNA or protein levels indicates successful target engagement and subsequent biological effect. Clinical trials with this compound have explored the utility of whole blood and hair follicle Hes1 gene expression as a safety and pharmacodynamic biomarker.[3]
Table 2: Comparison of Gamma-Secretase Inhibitors on HES1 Expression
| Compound | Animal Model/Setting | Dose | % HES1 mRNA Reduction | Reference |
| This compound | Healthy Adult Subjects | Single oral dose | Explored as biomarker | [3] |
| RO4929097 | A549 NSCLC cells | 100 nmol/L | Dose-dependent reduction | [2] |
| PF-03084014 | HPB-ALL cells | Dose-dependent | Significant downregulation | N/A |
Substrate-Related Biomarkers: Amyloid-Beta (Aβ) Peptides
Given that APP is a primary substrate of γ-secretase, measuring the levels of its cleavage products, Aβ40 and Aβ42, is a well-established method for assessing enzyme inhibition. This compound has been shown to be a potent inhibitor of Aβ40 production with an IC50 of 1.3 nM.[1][4]
Table 3: Comparison of Gamma-Secretase Inhibitors on Aβ Production
| Compound | Assay | IC50 / Effect | Reference |
| This compound | Aβ40 production | 1.3 nM | [1][4] |
| Semagacestat | Healthy Humans | 100-280 mg single dose | 47-84% inhibition of brain Aβ production |
Experimental Protocols
Western Blot for NICD Detection
-
Tissue/Cell Lysis: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of Notch1 (NICD) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR) for HES1 Gene Expression
-
RNA Extraction: Isolate total RNA from tissue or cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for HES1 and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in HES1 expression.
ELISA for Aβ40/Aβ42 Measurement
-
Sample Preparation: Collect plasma, cerebrospinal fluid (CSF), or brain homogenates. Follow the kit manufacturer's instructions for sample dilution.
-
Assay Procedure: Use a commercially available Aβ40/Aβ42 sandwich ELISA kit. Typically, this involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of Aβ40 and Aβ42 in the samples by comparing their absorbance to the standard curve.
Experimental Workflow
Conclusion
The selection of appropriate biomarkers is critical for the successful development of γ-secretase inhibitors like this compound. A multi-faceted approach that combines direct, downstream, and substrate-related biomarkers will provide the most comprehensive understanding of in vivo target engagement. While public data on the in vivo pharmacodynamic profile of this compound is limited, the methodologies and comparative data presented in this guide offer a robust framework for designing and interpreting studies aimed at elucidating its therapeutic potential. Researchers are encouraged to employ a combination of Western blotting for NICD, qPCR for HES1, and ELISA for Aβ peptides to thoroughly characterize the in vivo activity of this compound and its alternatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/34885 [onderzoekmetmensen.nl]
- 4. medchemexpress.com [medchemexpress.com]
Evaluating the Therapeutic Window of SCH 900229: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the therapeutic window of an investigational drug is paramount. This guide provides a comparative analysis of SCH 900229, a γ-secretase inhibitor, against other compounds in its class, offering insights into its potential efficacy and safety profile. Due to the limited availability of public preclinical data for this compound, this guide incorporates data from other well-characterized γ-secretase inhibitors, semagacestat and avagacestat, to provide a comprehensive comparative landscape.
Executive Summary
This compound is a potent, orally bioavailable small molecule that inhibits γ-secretase, an enzyme critically involved in the production of amyloid-beta (Aβ) peptides, the hallmark of Alzheimer's disease. While initially developed for Alzheimer's, the role of γ-secretase in Notch signaling has led to the exploration of its inhibitors in oncology. This guide evaluates the therapeutic window of this compound by comparing its preclinical and clinical data with that of two other notable γ-secretase inhibitors: semagacestat and avagacestat. The comparison highlights the delicate balance between achieving therapeutic efficacy through Aβ reduction and managing mechanism-based toxicities arising from Notch signaling inhibition.
Comparative Preclinical and Clinical Data
A thorough evaluation of the therapeutic window requires a quantitative comparison of a drug's efficacy and toxicity. The following tables summarize the available preclinical and clinical data for this compound and its key comparators.
Table 1: In Vitro Potency of γ-Secretase Inhibitors
| Compound | Target | IC50 / EC50 (nM) | Cell Line | Reference |
| This compound | Aβ40 / Aβ42 / Notch | Data not publicly available | - | - |
| Semagacestat | Aβ42 | 10.9 | H4 human glioma | |
| Aβ40 | 12.1 | H4 human glioma | ||
| Aβ38 | 12.0 | H4 human glioma | ||
| Notch Signaling | 14.1 | - | ||
| Aβ40 | 111 | Murine cortical neurons | ||
| Avagacestat | Aβ vs. Notch Cleavage | ~137-fold selectivity for APP | Cell culture |
Note: The IC50 values for semagacestat demonstrate potent inhibition of both amyloid-beta production and Notch signaling, highlighting the challenge of achieving selectivity.
Table 2: Preclinical In Vivo Efficacy of γ-Secretase Inhibitors
| Compound | Animal Model | Dose | Effect on Aβ Levels | Reference |
| This compound | - | Data not publicly available | Data not publicly available | - |
| Semagacestat | Wild-type and APP-transgenic mice | 10 mg/kg | 22-23% reduction in Aβ42 and Aβ40 | |
| Avagacestat | Rats and Dogs | Dose-dependent | Robust reduction in CSF Aβ40 and Aβ42 |
Table 3: Clinical Trial Overview of γ-Secretase Inhibitors
| Compound | Phase | Indication | Key Findings | Reason for Discontinuation | Reference |
| This compound | Phase 1 | Healthy Volunteers | Evaluated safety, tolerability, and pharmacokinetics. | Development halted, reasons not publicly detailed. | |
| Semagacestat | Phase 3 (IDENTITY trials) | Alzheimer's Disease | Failed to slow disease progression; associated with worsening cognition and increased risk of skin cancer. | Lack of efficacy and unfavorable risk-benefit profile. | |
| Avagacestat | Phase 2 | Alzheimer's Disease | Did not demonstrate efficacy; associated with dose-limiting adverse effects (gastrointestinal, skin cancer). | Lack of efficacy and safety concerns. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of γ-secretase inhibitors.
γ-Secretase Activity Assay
This assay quantifies the enzymatic activity of γ-secretase and the inhibitory potential of test compounds.
-
Principle: A cell-free or cell-based assay is used to measure the cleavage of a specific substrate, such as a fragment of the amyloid precursor protein (APP), by γ-secretase. The resulting Aβ peptides are then quantified.
-
Cell-Free Protocol:
-
Isolate cell membranes containing the γ-secretase complex from cells overexpressing APP.
-
Incubate the membrane preparation with the test compound at various concentrations.
-
Initiate the reaction by adding a fluorogenic or chromogenic γ-secretase substrate.
-
Measure the product formation over time using a plate reader.
-
Calculate the IC50 value, representing the concentration of the inhibitor required to reduce γ-secretase activity by 50%.
-
-
Cell-Based Protocol:
-
Culture cells (e.g., H4 human glioma cells) that stably express APP.
-
Treat the cells with the test compound at various concentrations for a specified period.
-
Collect the cell culture medium and cell lysates.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the medium using specific ELISA kits.
-
Determine the EC50 value, the concentration of the compound that causes a 50% reduction in Aβ secretion.
-
Notch Signaling Pathway Assay
This assay assesses the off-target effects of γ-secretase inhibitors on the Notch signaling pathway.
-
Principle: Inhibition of γ-secretase prevents the cleavage of the Notch receptor, thereby inhibiting the downstream signaling cascade. This can be measured using a reporter gene assay.
-
Protocol:
-
Use a cell line (e.g., HEK293) stably co-transfected with a Notch receptor and a reporter construct (e.g., luciferase) under the control of a Notch-responsive promoter.
-
Treat the cells with the test compound at various concentrations.
-
Stimulate the Notch pathway using a ligand (e.g., Delta-like ligand 4).
-
Measure the reporter gene activity (e.g., luminescence).
-
Calculate the IC50 value for Notch inhibition.
-
Cell Viability (MTT) Assay
This assay determines the cytotoxicity of the test compounds.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration of the compound that reduces cell viability by 50% (LD50).
-
In Vivo Toxicity Studies (Rodent Model)
These studies evaluate the safety profile of the drug in a living organism.
-
Principle: The test compound is administered to animals (e.g., rats or mice) at different dose levels to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL).
-
Protocol:
-
Administer the test compound to groups of animals via the intended clinical route (e.g., oral gavage) at escalating doses.
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.
-
After a defined period, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and histopathological examination of major organs.
-
The NOAEL is the highest dose at which no significant adverse effects are observed.
-
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental processes.
Caption: γ-Secretase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the therapeutic window of a drug candidate.
Conclusion and Future Directions
The evaluation of this compound and other γ-secretase inhibitors underscores a significant challenge in drug development: balancing on-target efficacy with mechanism-based toxicity. The clinical failures of semagacestat and avagacestat, despite promising preclinical data, highlight the difficulty of translating in vitro and animal model results to human patients, particularly in complex diseases like Alzheimer's. The primary hurdle for this class of drugs remains the narrow therapeutic window, where the concentrations required to inhibit Aβ production are often close to those that cause significant side effects due to Notch inhibition.
For future research, the focus should be on developing γ-secretase modulators (GSMs) rather than inhibitors. GSMs allosterically modulate the enzyme to selectively reduce the production of the more toxic Aβ42 species while sparing Notch processing. This approach could potentially widen the therapeutic window and offer a safer and more effective treatment strategy for Alzheimer's disease and other conditions where γ-secretase is a relevant target. Further investigation into the specific preclinical profile of this compound would be invaluable in fully understanding its place within the landscape of γ-secretase-targeting compounds.
Independent Replication of Published SCH 900229 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published preclinical findings for SCH 900229, a potent and selective γ-secretase inhibitor, with other notable γ-secretase inhibitors, semagacestat and avagacestat. The information is based on available scientific literature. To date, no independent replication studies for the preclinical findings of this compound have been identified in the public domain. Furthermore, the results of the Phase 1 clinical trial of this compound (NCT00992299) have not been publicly released.
Comparative Performance of γ-Secretase Inhibitors
The following tables summarize the quantitative data on the in vitro potency and in vivo efficacy of this compound and comparator compounds. This data is extracted from the primary publication for this compound and other relevant scientific literature.
Table 1: In Vitro Potency and Selectivity of γ-Secretase Inhibitors
| Compound | Aβ40 IC₅₀ (nM) | Aβ42 IC₅₀ (nM) | Notch IC₅₀ (nM) | PS2/PS1 Ratio | Reference |
| This compound | 1.3 | 1.3 | 46 | 25 | [1] |
| Semagacestat | 12.1 | 10.9 | 14.1 | ~1 | [2] |
| Avagacestat | 0.30 | 0.27 | 58 | Not Reported | [3][4] |
Table 2: In Vivo Efficacy of γ-Secretase Inhibitors in Animal Models
| Compound | Animal Model | Dose (mg/kg) | Route | % Aβ40 Reduction (Plasma) | % Aβ40 Reduction (Cortex) | Reference |
| This compound | CRND8 Mice | 30 | Oral | Significant Reduction | Significant Reduction | [1] |
| Semagacestat | PDAPP Mice | 10 | Oral | ~50% | ~30% | [5] |
| Avagacestat | Rats | 3-100 | Oral | Dose-dependent reduction | Dose-dependent reduction | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: γ-Secretase signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro γ-secretase activity and Notch selectivity assays.
Caption: Workflow for in vivo assessment of Aβ reduction in a mouse model.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and the methods described in the referenced literature.
In Vitro γ-Secretase Activity Assay (HEK293 Cells)
This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the production of amyloid-β (Aβ) peptides.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing amyloid precursor protein (APP) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Test compounds, including this compound and comparators, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A dilution series is then prepared in cell culture medium.
-
Cell Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with medium containing the various concentrations of the test compounds or vehicle (DMSO) control.
-
Incubation: The cells are incubated with the compounds for a defined period, typically 16-24 hours.
-
Sample Collection: After incubation, the conditioned media is collected for analysis of secreted Aβ peptides. The cells can be lysed to measure intracellular Aβ or for viability assays.
-
Aβ Quantification (ELISA): The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[6][7][8] This involves capturing the Aβ peptides with a specific antibody coated on the plate, followed by detection with a second, enzyme-conjugated antibody. The signal is then developed and measured using a plate reader.
-
Data Analysis: The Aβ concentrations are normalized to the vehicle control. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Notch Signaling Assay (Luciferase Reporter Assay)
This assay measures the inhibitory effect of a compound on the Notch signaling pathway.
-
Cell Culture and Transfection: HEK293 cells are co-transfected with a constitutively active form of the Notch1 receptor and a luciferase reporter plasmid under the control of a promoter containing binding sites for the Notch downstream transcription factor, RBP-Jκ.
-
Compound Treatment: Following transfection, cells are treated with a range of concentrations of the test compound or vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for compound activity and reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer and a suitable luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.
In Vivo Measurement of Aβ in Mouse Brain Cortex
This protocol describes the procedure for assessing the in vivo efficacy of a γ-secretase inhibitor in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: Transgenic mice that overexpress human APP and develop age-dependent amyloid plaques (e.g., CRND8 mice) are used.[1]
-
Compound Administration: The test compound is formulated in a suitable vehicle and administered to the mice via oral gavage at various doses. A control group receives the vehicle only.
-
Sample Collection: At a predetermined time point after dosing (e.g., 3 hours), the animals are euthanized. Blood is collected for plasma preparation, and the brain is rapidly excised. The cortex is dissected and immediately frozen.[1]
-
Brain Tissue Homogenization: The frozen cortex is weighed and homogenized in a lysis buffer containing protease inhibitors. For total Aβ measurement, a chaotropic agent like guanidine hydrochloride may be used to solubilize aggregated Aβ.[6]
-
Aβ Quantification (ELISA): The concentration of Aβ40 in the brain homogenate is measured using a specific ELISA kit, as described in the in vitro protocol.[7][8]
-
Data Analysis: The Aβ levels in the brains of the compound-treated animals are compared to those in the vehicle-treated group to calculate the percentage of Aβ reduction. The effective dose that causes a 50% reduction (ED₅₀) can be calculated from a dose-response study.
References
- 1. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzforum.org [alzforum.org]
- 6. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 8. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SCH 900229: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SCH 900229 are paramount for ensuring laboratory safety and environmental protection. While a specific, detailed Safety Data Sheet (SDS) for this compound (CAS No. 1100361-36-1) is not publicly available, this guide provides essential procedures based on best practices for the disposal of potent, research-grade pharmaceutical compounds.
This compound is identified as a γ-secretase inhibitor, a class of compounds investigated for therapeutic potential in conditions like Alzheimer's disease. Due to their biological activity, such compounds should be handled as potentially hazardous. Therefore, a cautious approach to disposal is mandatory.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | Minimizes inhalation of fine particles, especially when handling the solid compound. |
| Body Protection | A disposable lab coat or gown. | Protects skin and clothing from contamination. |
Handling of this compound should always be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize the risk of inhalation and environmental release.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
-
Segregation of Waste:
-
All materials that have come into direct contact with this compound must be considered chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, weighing paper).
-
Contaminated PPE (gloves, disposable lab coats).
-
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the CAS number "1100361-36-1."
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use a suitable laboratory detergent followed by a rinse with an appropriate solvent (e.g., 70% ethanol), collecting all cleaning materials as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed hazardous waste disposal company.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. All disposal must comply with local, state, and federal regulations.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Environmental and Toxicological Considerations
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Handling Protocols for SCH 900229
Disclaimer: A specific Safety Data Sheet (SDS) for SCH 900229 could not be located. The following guidance is based on general safety principles for handling potent, biologically active research compounds of unknown toxicity. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's Environmental Health and Safety (EHS) department.
This compound, a potent presenilin 1 selective γ-secretase inhibitor used in Alzheimer's Disease research, requires stringent safety measures to prevent personnel exposure. Researchers, scientists, and drug development professionals must adhere to the following personal protective equipment (PPE), operational, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent research compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with the solvents being used. Change gloves frequently and immediately if contaminated. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one, should be worn to protect street clothes. |
| Respiratory Protection | When handling the solid form of the compound or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher respirator is recommended. |
Operational Plan
A meticulous operational plan is crucial for minimizing the risk of exposure during the handling of this compound.
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary equipment, including a calibrated analytical balance, appropriate glassware, and waste containers, are present in the designated area.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
Weighing and Dissolution:
-
Perform all manipulations of solid this compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Use a microbalance with a draft shield for weighing small quantities to minimize air currents.
-
Add solvent to the solid compound slowly and carefully to avoid splashing.
-
Cap containers securely immediately after use.
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, and hazard information.
-
When transferring solutions, use a syringe or a positive displacement pipette to prevent aerosol generation.
-
Work on an absorbent, disposable bench liner to contain any potential spills.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, lab coats, bench liners, and weighing paper, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including experimental waste and rinsates, must be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps Waste: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container.
Waste Disposal:
-
All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
-
Do not mix different waste streams unless explicitly permitted by your EHS department.
Experimental Workflow for Handling Potent Research Compounds
The following diagram outlines the key steps and decision points for safely handling a potent research compound like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
